4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(12)14-6-15-11(7)16-9-4-3-5-13-8(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKQWWYTQOOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)OC2=C(N=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704843 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930093-72-4 | |
| Record name | 4-Chloro-5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
This guide provides a comprehensive overview of the synthesis and detailed characterization of the novel heterocyclic compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. This molecule holds potential as a versatile intermediate in medicinal chemistry and drug discovery, belonging to a class of compounds known for their diverse biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction to the Target Compound
This compound is a substituted pyrimidine derivative featuring a 2-methylpyridin-3-yloxy moiety. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic effects including anticancer and antiviral activities.[1][2][3] The incorporation of a substituted pyridine ring and a reactive chloro group at the 4-position makes this compound an attractive scaffold for further chemical modifications and the exploration of new biological targets.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 930093-72-4 |
| Molecular Formula | C₁₁H₁₀ClN₃O |
| Molecular Weight | 235.67 g/mol |
| Appearance | Expected to be a solid at room temperature |
Strategic Synthesis Approach
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis.[4][5] This strategy involves the coupling of two key precursors: 4,6-dichloro-5-methylpyrimidine and 2-methyl-3-pyridinol. The hydroxyl group of 2-methyl-3-pyridinol is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces one of the chlorine atoms on the pyrimidine ring.
The choice of 4,6-dichloro-5-methylpyrimidine as a starting material is strategic due to the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, which can allow for selective substitution under controlled conditions.
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Spectroscopic Characterization of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to establish an expected analytical profile. It serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and data interpretation is explained, providing a self-validating system for future empirical studies.
Introduction and Molecular Overview
This compound is a molecule featuring a pyrimidine core linked via an ether bridge to a 2-methylpyridine substituent. The presence of chloro, methyl, and heteroaromatic functionalities imparts a unique electronic and structural profile, making spectroscopic analysis essential for unequivocal structure elucidation and purity assessment. The robust characterization of such molecules is a cornerstone of modern drug discovery and development, ensuring the integrity of chemical entities progressing through research pipelines.
This guide will establish the expected spectroscopic signatures of the title compound, providing a reliable reference for researchers synthesizing or working with this molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃O | [Calculated] |
| Molecular Weight | 235.67 g/mol | [Calculated] |
| CAS Number | 930093-72-4 | [1][2] |
Molecular Structure
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information. The predictions herein are based on established chemical shift theory and data from computational prediction tools.[3][4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings, as well as for the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | Doublet of doublets | 1H | H-6 (pyridine) | Downfield due to proximity to electronegative nitrogen and deshielding effect of the ring current. |
| ~8.20 | Singlet | 1H | H-2 (pyrimidine) | Aromatic proton on the electron-deficient pyrimidine ring. |
| ~7.50 | Doublet of doublets | 1H | H-4 (pyridine) | Aromatic proton influenced by adjacent ring nitrogen and ether linkage. |
| ~7.40 | Doublet of doublets | 1H | H-5 (pyridine) | Aromatic proton coupled to H-4 and H-6. |
| ~2.45 | Singlet | 3H | CH₃ (pyridine) | Methyl group attached to the pyridine ring, slightly downfield. |
| ~2.25 | Singlet | 3H | CH₃ (pyrimidine) | Methyl group on the pyrimidine ring. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of adjacent atoms (N, O, Cl) and the aromatic nature of the rings.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C-6 (pyrimidine) | Carbon attached to both nitrogen and the ether oxygen, highly deshielded. |
| ~160-165 | C-4 (pyrimidine) | Carbon bearing the chlorine atom and adjacent to nitrogen. |
| ~155-160 | C-2 (pyrimidine) | Carbon situated between two nitrogen atoms. |
| ~150-155 | C-2 (pyridine) | Carbon attached to nitrogen and bearing a methyl group. |
| ~145-150 | C-6 (pyridine) | Aromatic CH carbon adjacent to nitrogen. |
| ~140-145 | C-3 (pyridine) | Carbon attached to the ether oxygen. |
| ~125-130 | C-4/C-5 (pyridine) | Aromatic CH carbons. |
| ~115-120 | C-5 (pyrimidine) | Carbon attached to the methyl group. |
| ~20-25 | CH₃ (pyridine) | Methyl carbon on the pyridine ring. |
| ~15-20 | CH₃ (pyrimidine) | Methyl carbon on the pyrimidine ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.[7][8]
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic rings are readily protonated.
-
Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation.
Expected Mass Spectrum
-
Molecular Ion: The primary ion observed in the full scan spectrum will be the protonated molecule, [M+H]⁺.
-
Nominal Mass: m/z 236
-
Exact Mass: m/z 236.0594 (for C₁₁H₁₁³⁵ClN₃O⁺)
-
-
Isotope Pattern: A characteristic isotopic peak at m/z 238, approximately one-third the intensity of the m/z 236 peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This is a definitive signature for a monochlorinated compound.
Predicted Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion is likely to proceed through several key pathways, primarily involving the cleavage of the ether linkage, which is often the most labile bond in such structures.[9][10]
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Predicted Characteristic IR Absorption Bands
The IR spectrum will be complex but will feature key bands confirming the presence of the aromatic rings and various functional groups. [11][12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H (pyrimidine, pyridine) |
| 2980-2850 | C-H stretch | Aliphatic C-H (methyl groups) |
| 1600-1450 | C=C and C=N stretch | Aromatic rings (pyrimidine, pyridine) |
| 1250-1200 | C-O-C stretch | Aryl ether (asymmetric) |
| 1100-1000 | C-O-C stretch | Aryl ether (symmetric) |
| 850-750 | C-Cl stretch | Aryl chloride |
| 900-675 | C-H bend | Out-of-plane (oop) bending for substituted aromatics |
Conclusion: An Integrated Approach
The structural confirmation of this compound requires an integrated analysis of all three spectroscopic techniques.
-
MS will confirm the molecular weight (m/z 236 for [M+H]⁺) and the presence of one chlorine atom via the isotopic pattern.
-
IR will confirm the presence of key functional groups: aryl ether, aromatic rings, and the C-Cl bond.
-
NMR (¹H and ¹³C) will provide the definitive structural map, confirming the connectivity of the atoms, the substitution pattern on both rings, and the number of protons and carbons in their unique chemical environments.
This predictive guide provides a robust framework and a set of expected data points. When experimental data is acquired, it can be compared against these predictions to facilitate a confident and efficient structural elucidation and characterization of the title compound.
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Crystal structure analysis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of significant interest in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous bioactive compounds, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).[1] This document outlines a systematic approach, from synthesis and crystallization to sophisticated X-ray diffraction analysis and interpretation of the resulting structural data. While a definitive published crystal structure for this specific compound is not yet available, this guide consolidates established, field-proven methodologies to provide a robust protocol for its analysis.
Introduction: The Significance of Pyrimidine Derivatives in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including anticancer agents, antiviral compounds, and herbicides.[2][3] The compound this compound, with the molecular formula C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol , combines the critical pyrimidine core with a substituted pyridine moiety, further enhancing its potential for diverse biological interactions.[4][5] The precise spatial arrangement of the chloro, methyl, and methylpyridinoxy substituents on the pyrimidine ring dictates its interaction with biological targets. Therefore, single-crystal X-ray diffraction, the most definitive method for determining three-dimensional molecular structure, is an indispensable tool in its comprehensive characterization.[6][7]
Synthesis and Single Crystal Growth: The Foundation of Structural Analysis
A logical and efficient synthesis, followed by the successful growth of high-quality single crystals, is the essential prerequisite for any crystallographic study.
Proposed Synthetic Pathway
Based on established methodologies for the synthesis of substituted chloropyrimidines, a plausible route to the title compound is proposed.[8][9][10][11] The synthesis would likely involve the chlorination of a corresponding hydroxypyrimidine precursor. For instance, a common method involves reacting the precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[12]
Diagram of the Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Crystallization Methodologies for Small Organic Molecules
Obtaining diffraction-quality single crystals is often a significant bottleneck.[13] A variety of techniques should be systematically screened to identify the optimal conditions for crystal growth.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common organic solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, and hexane).[14]
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent. This is often the simplest and most effective method.[14]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[15]
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser anti-solvent. The compound is dissolved in the top layer, and slow diffusion at the interface can induce crystallization.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) provides unparalleled, high-resolution insight into the atomic arrangement within a crystalline solid.[16]
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer, and a complete dataset of diffraction intensities is collected.
Experimental Protocol: X-ray Data Collection
-
Crystal Mounting: A well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data are collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα radiation).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections.
Structure Solution and Refinement
The processed data are then used to solve and refine the crystal structure.
Diagram of the Structure Determination Workflow
Caption: The iterative process of solving and refining a crystal structure.
Methodology: Structure Solution and Refinement
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically with software like SHELXS.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.[2]
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.
Crystallographic Data Summary
The final refined structure is summarized in a standard crystallographic table. The following table presents expected data based on the analysis of a similar pyrimidine derivative, 4,6-dichloro-5-methylpyrimidine.[2]
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₁₀ClN₃O |
| Formula Weight | 235.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~7.8 |
| c (Å) | ~11.8 |
| β (°) | ~93 |
| Volume (ų) | ~690 |
| Z | 4 |
| R(int) | < 0.10 |
| Final R indices [I>2σ(I)] | R₁ < 0.07, wR₂ < 0.20 |
| Goodness-of-fit on F² | ~1.0 |
Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles. The pyrimidine ring is expected to be essentially planar. Key structural features to analyze include:
-
The C-Cl bond length.
-
The geometry of the ether linkage between the pyrimidine and pyridine rings.
-
The relative orientation of the two heterocyclic rings, defined by the C-O-C-C torsion angle.
Intermolecular Interactions and Crystal Packing
A thorough analysis of the crystal packing will identify non-covalent interactions that stabilize the crystal lattice. These can include:
-
Hydrogen Bonding: Potential for weak C-H···N or C-H···O hydrogen bonds.[2]
-
π-π Stacking: Possible stacking interactions between the aromatic pyrimidine and pyridine rings of adjacent molecules.
-
Halogen Bonding: The chlorine atom may participate in halogen bonding interactions.
Understanding these interactions is crucial as they can influence the compound's physical properties, such as solubility and melting point, and can provide insights into its binding modes with biological macromolecules.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the complete crystal structure analysis of this compound. By following these established protocols, researchers can obtain a high-resolution three-dimensional structure of this medicinally relevant molecule. The resulting structural data will be invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new, more potent analogues for therapeutic applications. The elucidation of this crystal structure will provide a critical piece of the puzzle in the ongoing effort to develop novel pyrimidine-based drugs.
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An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a compound's developability, from formulation design to its ultimate therapeutic efficacy and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of the novel heterocyclic compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (hereinafter referred to as 'the compound').
With a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol , this pyrimidine derivative presents a unique set of characteristics that warrant a systematic and rigorous evaluation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Part 1: Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a compound to be absorbed through the gastrointestinal tract, it must first be in a dissolved state. Therefore, a comprehensive understanding of its solubility in various aqueous environments is a non-negotiable first step in pre-formulation studies.
The Scientific Imperative for Biorelevant Media
While solubility in water provides a baseline, it is often a poor predictor of in vivo dissolution. The human gastrointestinal tract is a complex environment with varying pH, ionic strength, and the presence of biological surfactants. Therefore, assessing solubility in biorelevant media is essential. Our investigation will focus on determining the equilibrium solubility across a pH range that mimics the physiological conditions from the stomach to the small intestine.[3]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[4] The objective is to create a saturated solution of the compound in a given solvent and then quantify the concentration of the dissolved solute.
Methodology:
-
Preparation of Media: Prepare a series of buffers representing the physiological pH range, including pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[3]
-
Sample Preparation: Add an excess amount of the compound to individual, sealed flasks containing each of the prepared buffers. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Agitate the flasks at a constant, controlled temperature (typically 37°C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4][5]
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant from each flask. It is critical to filter the sample immediately using a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A UV-Vis spectrophotometric method could also be developed for this pyrimidine derivative, likely with a maximum absorbance around 275 nm.[8]
Data Presentation and Interpretation
The solubility data should be tabulated to allow for easy comparison across different pH conditions.
| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| 4.5 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| 6.8 | 37 | [Hypothetical Data] | [Hypothetical Data] |
The results will establish the pH-solubility profile of the compound, which is critical for predicting its dissolution behavior in different segments of the gastrointestinal tract and for making informed decisions regarding formulation strategies.
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profiling and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation, or stress testing, is an essential part of this process, designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11]
The Rationale Behind Forced Degradation
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are a regulatory expectation, as outlined in the ICH Q1A(R2) guidelines.[10][11] The primary objectives are:
-
To elucidate the degradation pathways of the drug substance.
-
To identify the potential degradation products.
-
To develop and validate a stability-indicating analytical method.[12][13]
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from process impurities, excipients, and degradation products.[13][14]
Experimental Protocol: Forced Degradation Studies
The compound should be subjected to a variety of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[10][14]
Stress Conditions:
-
Acid Hydrolysis: Expose the compound to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Expose the compound to 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[15]
-
Photolytic Degradation: Expose the compound in solution and as a solid to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
For each condition, a control sample (un-stressed) should be analyzed concurrently. Samples should be withdrawn at appropriate time points and analyzed using a suitable stability-indicating method.
Development of a Stability-Indicating Analytical Method
High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods due to its high resolving power.[16][17]
Method Development Steps:
-
Initial Screening: Analyze the stressed samples using a broad-gradient reversed-phase HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.
-
Method Optimization: Adjust chromatographic parameters such as mobile phase composition, pH, gradient, and column chemistry to achieve adequate separation between the parent compound and all degradation products.
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14][18]
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Reagent/Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | [Time] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Base Hydrolysis | 0.1 N NaOH, RT | [Time] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Oxidation | 3% H₂O₂, RT | [Time] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Thermal | 80°C | [Time] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Photolytic | ICH Q1B | [Time] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
This data will reveal the lability of the compound to different stress factors and guide the development of appropriate storage conditions and packaging.
Caption: Forced Degradation and Stability-Indicating Method Workflow.
Conclusion
The systematic evaluation of solubility and stability is an indispensable phase in the early development of any new chemical entity. For this compound, the protocols outlined in this guide provide a robust framework for generating the critical data needed to understand its physicochemical behavior. The resulting pH-solubility profile will inform formulation strategies to maximize bioavailability, while the forced degradation studies will elucidate its intrinsic stability, identify potential degradation products, and underpin the development of a validated, stability-indicating analytical method. This comprehensive approach ensures that subsequent development activities are built on a solid foundation of scientific understanding, ultimately de-risking the path to a safe and effective therapeutic product.
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In Silico Prediction of ADMET Properties for 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Technical Guide
Executive Summary
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of success in the drug discovery pipeline. High attrition rates of drug candidates are frequently attributed to unfavorable ADMET profiles.[1] In silico predictive modeling offers a rapid, cost-effective, and robust alternative to traditional experimental screening, enabling the early identification and mitigation of potential liabilities.[2][3] This guide provides an in-depth technical analysis of the predicted ADMET profile for the novel compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, utilizing a suite of validated computational models. The analysis covers key physicochemical properties, pharmacokinetic parameters (ADME), and critical toxicological endpoints. Our findings suggest the compound possesses a generally favorable drug-like profile, though with specific areas, such as potential hERG inhibition and CYP2D6 inhibition, that warrant further experimental investigation.
Introduction to In Silico ADMET Profiling
The journey from a new chemical entity (NCE) to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic or toxicological profiles.[1] The ability to predict these properties before synthesis can dramatically improve the efficiency of the drug discovery process.[4] Computational, or in silico, ADMET modeling uses the chemical structure of a molecule to predict its biological properties through various techniques, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and pharmacophore mapping.[5][6][7]
These models are built and trained on large, curated datasets of compounds with known experimental outcomes.[8] By identifying mathematical relationships between molecular descriptors (e.g., lipophilicity, size, charge) and a specific biological endpoint, these tools can forecast the behavior of novel compounds.[4] This guide applies these principles to elucidate the ADMET profile of This compound (henceforth referred to as the "Compound"), providing a foundational risk assessment for its developmental potential.
Canonical SMILES: Cc1ncc(Cl)c(OC2=C(C)N=CC=C2)n1
Computational Methodology: A Self-Validating Workflow
To ensure the trustworthiness and scientific integrity of our predictions, a multi-model consensus approach was employed. The choice to use multiple, algorithmically diverse in silico tools for each endpoint is a deliberate strategy to mitigate the limitations of any single model and enhance the reliability of the final prediction.[8] The accuracy of any given model is contingent on the quality of its training data, the algorithm used, and the applicability domain.[1][8]
The general workflow for this analysis follows a systematic, multi-step process grounded in established cheminformatics principles.
Caption: Workflow for In Silico ADMET Profiling.
This process begins with the compound's structure and systematically evaluates its properties using a battery of predictive models, culminating in a comprehensive risk assessment.
Physicochemical Properties and Drug-Likeness
The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These characteristics are primary determinants of its pharmacokinetic behavior.
| Property | Predicted Value | Favorable Range | Assessment |
| Molecular Weight (MW) | 263.7 g/mol | < 500 | Favorable |
| LogP (Lipophilicity) | 3.15 | -0.4 to 5.6 | Favorable |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | < 140 Ų | Favorable |
| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Favorable |
| Rotatable Bonds | 2 | ≤ 10 | Favorable |
| Drug-Likeness Rules | |||
| Lipinski's Rule of 5 | No violations | 0 violations | Favorable |
| Veber's Rule | Pass | Pass | Favorable |
| Ghose Filter | Pass | Pass | Favorable |
Analysis: The Compound exhibits a highly favorable physicochemical profile. It fully adheres to Lipinski's Rule of Five, a cornerstone heuristic for estimating drug-likeness, indicating a high probability of good membrane permeability and oral bioavailability. Furthermore, its low molecular weight, optimal lipophilicity (LogP), and appropriate polar surface area suggest it occupies a "sweet spot" in chemical space for oral drug candidates.
Predicted Pharmacokinetic (ADME) Profile
Absorption
Effective oral absorption is a prerequisite for many small-molecule drugs. Key predictive indicators include human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, an in vitro model of the intestinal epithelium.[9]
| Parameter | Prediction | Interpretation |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal barrier. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-gp efflux pump. |
| P-glycoprotein (P-gp) Inhibitor | No | The compound is not predicted to inhibit the P-gp efflux pump. |
Causality and Insight: The high predicted HIA and Caco-2 permeability are consistent with the Compound's favorable physicochemical properties, particularly its balanced lipophilicity and TPSA.[10][11][12] P-glycoprotein is a critical efflux transporter that can actively pump drugs out of cells, reducing their absorption and penetration into target tissues.[13] The prediction that the Compound is neither a substrate nor an inhibitor of P-gp is a significant advantage, suggesting it is unlikely to suffer from P-gp-mediated resistance or cause drug-drug interactions via this mechanism.[13][14][15][16]
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
| Parameter | Prediction | Interpretation |
| Plasma Protein Binding (PPB) | High (>90%) | The majority of the drug will be bound to plasma proteins. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB. |
Causality and Insight: High plasma protein binding is common for lipophilic drugs.[17][18][19] While only the unbound fraction is pharmacologically active, high binding can prolong a drug's half-life. The prediction of BBB permeability is significant and suggests the Compound may be suitable for treating central nervous system (CNS) disorders.[20][21][22][23] This prediction is supported by its LogP value, low TPSA, and moderate size, all factors known to favor CNS penetration.[24]
Metabolism
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is the body's primary mechanism for clearing foreign compounds. Inhibition of these enzymes is a major cause of adverse drug-drug interactions.[5]
| Parameter | Prediction | Interpretation |
| CYP450 Inhibition | ||
| CYP1A2 Inhibitor | No | Low risk of interactions with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low risk of interactions with CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low risk of interactions with CYP2C19 substrates. |
| CYP2D6 Inhibitor | Yes | Potential risk of interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of interactions with CYP3A4 substrates. |
Causality and Insight: The five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) are responsible for approximately 90% of drug metabolism.[25] The prediction that the Compound may inhibit CYP2D6 is a key finding.[26][27][28] CYP2D6 is involved in the metabolism of many commonly prescribed drugs, including antidepressants, antipsychotics, and beta-blockers. Co-administration with such drugs could lead to increased plasma concentrations and potential toxicity. This prediction flags a critical area for experimental validation.
Excretion
Excretion is the final removal of the drug and its metabolites from the body. This is often predicted via total clearance.
| Parameter | Prediction | Interpretation |
| Total Clearance (log ml/min/kg) | ~0.5 | Moderate clearance rate predicted. |
Analysis: The predicted moderate clearance rate suggests a reasonable half-life, avoiding issues of both rapid elimination (requiring frequent dosing) and excessively slow elimination (leading to accumulation and potential toxicity).
Predicted Toxicological Profile
Early identification of toxicological liabilities is paramount to prevent late-stage failures. Key areas of concern include cardiotoxicity (hERG inhibition), genotoxicity (mutagenicity), and organ toxicity (hepatotoxicity).
| Parameter | Prediction | Risk Level |
| hERG Inhibition | Inhibitor (Class I) | High |
| AMES Mutagenicity | Non-mutagen | Low |
| Drug-Induced Liver Injury (DILI) | No | Low |
Causality and Insight:
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[29] Inhibition of this channel can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[30][31] The prediction that the Compound is a hERG inhibitor is a significant safety concern that must be prioritized for experimental evaluation, typically via patch-clamp electrophysiology.[32][33]
-
AMES Mutagenicity: The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which can indicate carcinogenic potential.[34][35] The negative prediction from in silico models, which often search for structural alerts known to be associated with mutagenicity, is a positive finding.[36][37]
-
Drug-Induced Liver Injury (DILI): DILI is a leading cause for drug withdrawal from the market.[38][39][40] Predictive models for DILI are complex, often integrating physicochemical properties, structural alerts, and predicted metabolic pathways.[41][42] The negative DILI prediction suggests a lower risk of hepatotoxicity.
Integrated Risk-Benefit Analysis
This section synthesizes the disparate data points into a holistic view of the Compound's potential, balancing its favorable properties against its potential liabilities.
Caption: Integrated Risk Profile for the Compound.
Summary: The Compound presents a dualistic profile. On one hand, its excellent drug-likeness, predicted high oral absorption, lack of P-gp interaction, and CNS permeability make it an attractive candidate, particularly for neurological targets. The low risk of mutagenicity and hepatotoxicity further strengthens its case. However, these positive attributes are counterbalanced by two significant, high-priority risks: potential cardiotoxicity via hERG inhibition and drug-drug interactions via CYP2D6 inhibition. The high plasma protein binding is a secondary concern that would need to be managed.
Conclusion and Recommendations
The in silico ADMET analysis of this compound provides critical, early-stage insights into its drug development potential. The molecule demonstrates a promising pharmacokinetic profile with excellent potential for oral absorption and CNS distribution. However, the predicted liabilities, particularly hERG and CYP2D6 inhibition, represent substantial hurdles that must be addressed experimentally.
Recommendations for further action are as follows:
-
Priority 1 - Experimental Validation: The most pressing need is to obtain experimental data for the high-risk predictions. An in vitro hERG patch-clamp assay and a CYP2D6 inhibition assay are mandatory next steps.
-
Medicinal Chemistry Strategy: If the hERG and/or CYP2D6 inhibition is confirmed, a structure-activity relationship (SAR) campaign should be initiated. The goal would be to synthesize analogs that retain the desirable pharmacokinetic properties while designing out the specific molecular features responsible for the off-target activities.
-
Experimental Confirmation: Key favorable predictions, such as Caco-2 permeability and plasma protein binding, should also be experimentally confirmed to validate the overall in silico profile.
By leveraging this predictive data, the drug discovery program can proceed with a clear understanding of the Compound's strengths and weaknesses, allowing for a more resource-efficient and targeted development plan.
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An In-Depth Technical Guide to Identifying the Potential Biological Targets of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The compound 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrimidine nucleus is a "privileged scaffold," forming the backbone of numerous therapeutic agents and is a fundamental component of DNA and RNA[1][2]. Its derivatives are widely recognized for their potential as anticancer agents, often functioning as protein kinase inhibitors[1][3][4]. The incorporation of a substituted pyridinyloxy side chain introduces additional complexity and potential for novel biological interactions, as seen in modulators of nicotinic acetylcholine receptors involved in inflammation[5].
This technical guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to elucidate the biological targets of this compound. We will delve into a logical, experimentally-driven workflow, from initial in silico predictions to rigorous in vitro and cell-based validation, culminating in advanced methodologies for target confirmation. The causality behind each experimental choice will be explained to provide a robust framework for investigation.
Section 1: Foundational Analysis - Structural Motifs and Predicted Activity
The structure of this compound suggests several avenues for biological activity. The pyrimidine core is a known ATP-mimetic, making protein kinases a primary suspected target class[6]. The chloro-substituent at position 4 offers a reactive site for covalent modification of target proteins or can be synthetically modified to probe structure-activity relationships (SAR)[7][8]. The 2-methylpyridin-3-ol moiety contributes to the molecule's overall shape, polarity, and potential for hydrogen bonding, which are critical for target recognition and binding[9][10][11][12].
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the most probable biological targets.
Protocol 1: Reverse Docking and Pharmacophore Screening
-
3D Structure Generation: Generate a low-energy 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Pharmacophore Model Generation: Identify the key pharmacophoric features of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Database Selection: Choose a comprehensive database of protein structures with known binding sites (e.g., PDB, sc-PDB).
-
Reverse Docking Simulation: Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against the database of protein binding sites.
-
Hit Prioritization: Rank the potential protein targets based on docking scores, binding energy calculations, and the biological relevance of the targets to known diseases.
-
Causality: This approach leverages the compound's structure to predict its binding partners, thereby narrowing down the vast landscape of the human proteome to a manageable list of high-probability targets.
Section 2: Broad-Spectrum In Vitro Screening for Target Class Identification
Based on the prevalence of pyrimidine scaffolds as kinase inhibitors, a logical first step in the experimental workflow is to screen the compound against a large panel of protein kinases.
Kinase Panel Screening
Protocol 2: Broad Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Engage a commercial service (e.g., Eurofins, Reaction Biology) that offers screening against a comprehensive panel of human kinases (e.g., >400 kinases).
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as those showing >50% inhibition at the screening concentration.
-
Causality: This unbiased screen provides a broad overview of the compound's selectivity profile and identifies the most potently inhibited kinase families, guiding subsequent validation efforts.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | % Inhibition at 10 µM |
| Aurora A | 85% |
| VEGFR2 | 78% |
| EGFR | 45% |
| ALK | 62% |
| RET Kinase | 91% |
Dose-Response and IC50 Determination
For the top hits identified in the primary screen, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying potency.
Protocol 3: IC50 Determination for Lead Kinase Targets
-
Serial Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 3-fold dilution series starting from the highest concentration.
-
Kinase Assay: Perform an in vitro kinase assay for each identified target using a suitable technology (e.g., ADP-Glo™, LanthaScreen™).
-
Data Acquisition: Measure the kinase activity at each compound concentration.
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality: The IC50 value is a critical metric for ranking the potency of the compound against different targets and for comparing it to known inhibitors.
Section 3: Cellular Target Engagement and Validation
Demonstrating that the compound interacts with its putative target within a cellular context is a critical validation step.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly observe target engagement in cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol 4: Cellular Thermal Shift Assay
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a putative kinase target) and treat with the compound or a vehicle control.
-
Heating Gradient: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific to the target protein.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Causality: CETSA provides direct evidence of target binding in a physiological environment, confirming that the compound can access and interact with its target within the cell.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Phospho-Protein Analysis
If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.
Protocol 5: Western Blot for Phospho-Substrates
-
Cell Treatment: Treat a relevant cell line with a dose-range of the compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Perform a Western blot using antibodies specific for the phosphorylated form of the kinase's known downstream substrate and an antibody for the total substrate protein as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A dose-dependent decrease in this ratio indicates target inhibition.
-
Causality: This assay provides functional evidence of target modulation by demonstrating the intended downstream effect of inhibiting the kinase's activity.
Section 4: Exploring Alternative and Off-Target Activities
While kinases are a strong possibility, it is crucial to investigate other potential mechanisms of action, especially given the diverse activities of pyrimidine derivatives[13][14][15][16].
Nucleotide Biosynthesis Pathway Inhibition
Some pyrimidine-based compounds are known to inhibit enzymes in the de novo pyrimidine nucleotide biosynthesis pathway, such as dihydroorotate dehydrogenase[16].
Protocol 6: Dihydroorotate Dehydrogenase (DHODH) Activity Assay
-
Enzyme and Substrate Preparation: Obtain recombinant human DHODH and its substrates, dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).
-
Assay Reaction: Perform the enzymatic reaction in the presence of varying concentrations of the test compound.
-
Activity Measurement: Monitor the reduction of the electron acceptor spectrophotometrically.
-
IC50 Determination: Calculate the IC50 value as described in Protocol 3.
-
Causality: This targeted enzymatic assay can definitively determine if the compound inhibits a key enzyme in nucleotide synthesis, which is a known anticancer mechanism.
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Preliminary Cytotoxicity Screening of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Technical Guide for Preclinical Assessment
Abstract
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. Pyrimidine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of a novel compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (herein referred to as Compound Y). As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, decision-driven guide for fellow researchers, scientists, and drug development professionals. We will delve into the critical aspects of experimental design, from cell line selection and assay choice to data interpretation, providing a scientifically robust foundation for assessing the cytotoxic potential of this new chemical entity. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for go/no-go decisions in the early stages of the drug discovery pipeline.[4]
Introduction: The Rationale for Cytotoxicity Screening
The initial evaluation of a compound's cytotoxicity is a critical filtering step in the drug discovery process.[4] The primary objective is to determine the concentration at which a compound elicits a toxic effect on living cells, a crucial parameter for establishing a potential therapeutic window. For a compound like this compound, which contains a pyrimidine core often associated with anticancer activity, a key goal is to identify selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells.[2][3]
The structure of Compound Y, featuring a chlorinated pyrimidine ring linked to a substituted pyridine moiety, suggests potential interactions with various biological targets, such as protein kinases, which are often dysregulated in cancer.[1] Therefore, a systematic and multi-faceted approach to cytotoxicity screening is warranted. This guide will focus on two primary, complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity. This dual-assay approach provides a more comprehensive picture of the compound's effect on cell health.
Experimental Design: A Step-by-Step Approach
Compound Preparation and Handling
Prior to initiating any cell-based assays, it is imperative to ensure the purity and stability of Compound Y (CAS No. 930093-72-4).[5] A stock solution, typically at a concentration of 10 mM, should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Line Selection: Targeting Relevant Cancer Types
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[6][7][8] Given the broad potential of pyrimidine derivatives, a panel of cell lines representing different cancer types is recommended for the initial screening.[9] To assess selectivity, at least one non-cancerous cell line should be included as a control.[6][10]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line.[3] |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line, also relevant for assessing potential hepatotoxicity.[3][9] |
| A549 | Lung Carcinoma | A commonly used model for non-small cell lung cancer.[2] |
| HEK293 | Human Embryonic Kidney | A non-cancerous human cell line to serve as a control for assessing selective cytotoxicity.[11][12] |
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[13]
Experimental Workflow
The overall workflow for the preliminary cytotoxicity screening is depicted in the following diagram:
Caption: General workflow for the in vitro cytotoxicity screening of Compound Y.
Detailed Protocols
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14][15] A decrease in the metabolic activity of the cells, and therefore a reduction in the amount of formazan produced, is indicative of cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Compound Y in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16] An increase in LDH activity in the culture supernatant is an indicator of cell lysis and cytotoxicity.[12][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.[16]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Data Presentation and Interpretation
Quantitative Data Summary
The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of Compound Y that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[17][18] IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][19]
Table 1: Hypothetical IC50 Values (µM) of Compound Y after 48h Treatment
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 8.5 |
| LDH | 12.2 | |
| HepG2 | MTT | 15.3 |
| LDH | 20.1 | |
| A549 | MTT | 11.8 |
| LDH | 16.5 | |
| HEK293 | MTT | > 100 |
| LDH | > 100 |
Interpretation of Results
Based on the hypothetical data in Table 1, Compound Y exhibits potent cytotoxicity against all three cancer cell lines, with IC50 values in the low micromolar range. Importantly, the IC50 value for the non-cancerous HEK293 cell line is significantly higher (> 100 µM), suggesting a favorable selectivity index. The selectivity index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The slightly higher IC50 values obtained from the LDH assay compared to the MTT assay could suggest that at lower concentrations, Compound Y may be inducing a cytostatic effect (inhibiting proliferation and metabolic activity) before causing outright cell lysis and membrane damage.
Potential Mechanisms of Action and Signaling Pathways
Drug-induced toxicity can occur through various mechanisms, including on-target and off-target effects, bioactivation to reactive metabolites, or disruption of cellular signaling pathways.[20][21][22] Pyrimidine derivatives often exert their cytotoxic effects by interfering with critical cellular processes.[1] Given the structure of Compound Y, potential mechanisms could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential signaling pathways targeted by Compound Y leading to cytotoxicity.
This diagram illustrates how Compound Y might inhibit key nodes in pro-survival signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently hyperactivated in cancer. Inhibition of these pathways can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death).
Conclusion and Future Directions
The preliminary cytotoxicity screening provides the first critical assessment of a novel compound's potential as a therapeutic agent. The methodologies outlined in this guide, employing a multi-assay and multi-cell line approach, offer a robust framework for evaluating the cytotoxic and selective properties of this compound.
Based on the promising (though hypothetical) results, further studies would be warranted, including:
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by Compound Y.
-
Apoptosis Assays: Quantifying the induction of apoptosis using methods such as Annexin V/PI staining and caspase activity assays.
-
Cell Cycle Analysis: Determining if the compound induces cell cycle arrest.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.
By following a logical and scientifically rigorous screening cascade, researchers can make informed decisions, prioritizing compounds with the highest potential for further development in the quest for new and effective therapies.
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An In-Depth Technical Guide to the Derivatization of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Abstract
This technical guide provides a comprehensive exploration of derivatization strategies for the novel heterocyclic core, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. This molecule presents multiple reactive sites amenable to chemical modification, making it a promising scaffold for the development of new chemical entities in drug discovery and materials science. This document outlines detailed methodologies for functionalization at three primary locations: the highly reactive C4-chloro position, the C5-methyl group, and the pyridinyl ether moiety. For each strategy, we provide in-depth scientific rationale, step-by-step experimental protocols, and a discussion of potential challenges and optimization parameters. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and exploration of novel pyrimidine-based compounds.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules.[1][2][3][4][5] Its prevalence in nature, most notably as a component of nucleobases, has inspired the development of a multitude of synthetic derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The subject of this guide, this compound, is a bespoke scaffold designed with inherent potential for systematic chemical modification. The strategic placement of a labile chloro group, a modifiable methyl substituent, and a pyridinyl ether linkage offers a rich landscape for the generation of diverse chemical libraries.
This guide will dissect the chemical reactivity of this core structure and present a series of validated derivatization strategies. Each section is designed to provide not only a protocol but also a deep understanding of the underlying chemical principles, empowering the researcher to rationally design and execute synthetic transformations.
Analysis of Reactive Sites
The derivatization potential of this compound is centered around three key functional groups. The strategic approach to derivatization will depend on the desired structural modifications and the target properties of the final compounds.
Figure 1: Key reactive sites for derivatization of the core scaffold.
Derivatization at the C4-Chloro Position: A Gateway to Diverse Functionality
The C4-chloro substituent is the most activated site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly acidifies the ring protons and stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack.[6] This heightened reactivity makes the C4 position an ideal anchor point for introducing a wide variety of substituents.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The displacement of the C4-chloro group with primary and secondary amines is a robust and high-yielding transformation, providing access to a diverse library of 4-aminopyrimidine derivatives.
Workflow for SNAr with Amines
Figure 2: General workflow for the synthesis of 4-aminopyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
-
Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For accelerated reactions, microwave irradiation at 120-140 °C for 15-30 minutes can be employed.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Table 1: Representative SNAr Reactions with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 85 |
| Piperidine | DIPEA | EtOH | Reflux | 6 | 92 |
| Benzylamine | Et₃N | NMP | 90 | 5 | 88 |
| 4-Methylpiperazine | K₂CO₃ | DMF | 80 | 4 | 95 |
Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro position is also an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
The Suzuki-Miyaura coupling provides a powerful method for the introduction of aryl and heteroaryl substituents at the C4 position.
Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M). Heat the reaction mixture to 100 °C and stir for 12 hours.[3][7][8][9]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl product.
The Sonogashira coupling allows for the installation of alkyne functionalities, which can serve as versatile handles for further transformations.
Detailed Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Reaction Conditions: Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 16 hours.[10][11][12][13]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Functionalization of the C5-Methyl Group
The C5-methyl group offers a secondary site for derivatization, allowing for the introduction of new functional groups and the extension of the molecular scaffold.
Benzylic Bromination
Radical bromination of the C5-methyl group using N-bromosuccinimide (NBS) provides a 5-(bromomethyl)pyrimidine intermediate, which is a versatile precursor for a variety of nucleophilic substitution reactions.
Workflow for Benzylic Bromination and Subsequent Substitution
Figure 3: Two-step strategy for the functionalization of the C5-methyl group.
Detailed Experimental Protocol: Synthesis of 5-(Bromomethyl)-4-chloro-6-((2-methylpyridin-3-yl)oxy)pyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source, dissolve this compound (1.0 eq) in acetonitrile (0.1 M). Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) while irradiating with a household compact fluorescent lamp for 2-4 hours.[14][15][16][17][18] Monitor the reaction by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 5-(bromomethyl) derivative.
Oxidation to the Aldehyde
The C5-methyl group can be oxidized to the corresponding aldehyde, which can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.
Detailed Experimental Protocol: Synthesis of 4-Chloro-6-((2-methylpyridin-3-yl)oxy)pyrimidine-5-carbaldehyde
-
Reaction Setup: In a round-bottom flask, suspend selenium dioxide (1.2 eq) in a mixture of 1,4-dioxane and water (95:5, 0.2 M).
-
Reaction Conditions: Add this compound (1.0 eq) and heat the mixture to reflux for 12-16 hours.[14]
-
Workup: Cool the reaction to room temperature and filter to remove elemental selenium. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.
Modification of the Pyridinyl Ether Moiety
The (2-methylpyridin-3-yl)oxy group presents further opportunities for derivatization, although these are generally more challenging than modifications at the C4 or C5 positions.
Stability of the Aryl Ether Bond
The C-O ether linkage is generally stable to a wide range of reaction conditions, including those employed for nucleophilic substitution and palladium-catalyzed cross-coupling at the C4 position. However, cleavage can be achieved under harsh acidic conditions (e.g., HBr, HI) or with strong Lewis acids.[19][20] This stability allows for the selective functionalization of other parts of the molecule without disturbing the ether linkage.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of the ether moiety is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the hydroxyl group (in the precursor 2-methyl-3-hydroxypyridine) is an activating, ortho-, para-directing group.[21][22][23][24] The ether linkage will also direct electrophiles to the ortho and para positions relative to the oxygen atom. Therefore, under forcing conditions, electrophilic substitution (e.g., nitration, halogenation) may be possible at the C4 and C6 positions of the pyridine ring.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Pyridine Ring
| Electrophile | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | Substitution at C4 and/or C6 of the pyridine ring | The ether is an ortho-, para-directing group. |
| Br₂/FeBr₃ | Substitution at C4 and/or C6 of the pyridine ring | The ether is an ortho-, para-directing group. |
Purification and Characterization
Purification of the synthesized derivatives is crucial to obtain materials of high purity for subsequent biological evaluation or materials science applications.
-
Column Chromatography: This is the most common method for purifying the derivatives described in this guide. Silica gel is a suitable stationary phase, and gradients of hexane and ethyl acetate are typically effective for eluting the products.[1]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method for obtaining highly pure crystalline material.[1]
-
Preparative HPLC: For challenging separations or to obtain compounds with very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[1]
Characterization of the final products should be performed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecules.
Conclusion
The this compound scaffold is a versatile platform for the synthesis of novel chemical entities. This guide has outlined a series of robust and reproducible derivatization strategies targeting the C4-chloro, C5-methyl, and pyridinyl ether moieties. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field, enabling the efficient generation of diverse libraries of pyrimidine derivatives for a wide range of applications. The strategic combination of these derivatization techniques will undoubtedly lead to the discovery of new molecules with significant scientific and commercial potential.
References
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- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 44.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. (2025). Benchchem.
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013). The Journal of Organic Chemistry, 79(1), 223-229.
- An overview on synthesis and biological activity of pyrimidines. (Year not available). World Journal of Advanced Research and Reviews, 10(3), 239-251.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Journal of Molecular Structure, 1266, 133529.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2019). The Journal of Organic Chemistry, 84(22), 14695-14704.
- A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2014). The Journal of Organic Chemistry, 79(1), 223-229.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (Year not available).
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (Year not available). Organic Chemistry Tutor.
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- A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.
- The reaction of 4-chloropyridine with some amines. (2025).
- Electrophilic aromatic directing groups. (Year not available). Wikipedia.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (2025). Benchchem.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (Year not available).
- 10.3 Allylic and Benzylic Bromination with NBS. (Year not available). Chad's Prep®.
- Determining Directing Effects in Electrophilic Arom
- nucleophilic arom
- Benzylic Bromination with NBS. (Year not available). Chad's Prep®.
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- Sonogashira Coupling. (Year not available). Organic Chemistry Portal.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (Year not available). Zenodo.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722.
- Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (Year not available).
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- Sonogashira coupling. (2019). YouTube.
- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry, 16, 598-605.
- Pyrimidine synthesis. (Year not available). Organic Chemistry Portal.
- Synthesis of Pyrimidine and Its Deriv
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering, 1(11), 1454-1461.
- Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. (1954). Journal of the Chemical Society (Resumed), 1190-1196.
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- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723-2728.
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Methodological & Application
Synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Detailed Protocol and Application Guide
Introduction
This document provides a comprehensive guide for the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The molecular structure, characterized by a substituted pyrimidine core linked to a 2-methylpyridine moiety via an ether bond, presents a scaffold with potential for diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. Beyond a mere recitation of steps, this document elucidates the rationale behind the synthetic strategy, ensuring a deep understanding of the chemical transformations involved.
The synthesis is approached in a convergent manner, focusing on the preparation of two key intermediates: 4,6-dichloro-5-methylpyrimidine and 2-methyl-3-hydroxypyridine . These precursors are then coupled in the final step through a nucleophilic aromatic substitution (SNAr) reaction. Each stage of the synthesis is presented with detailed experimental procedures, safety precautions, and methods for characterization.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The strategy hinges on the robust and well-documented reactions for the formation of the pyrimidine and pyridine rings, followed by a nucleophilic aromatic substitution to form the desired ether linkage.
Figure 1: Convergent synthetic approach for this compound.
Part 1: Synthesis of Precursor 1: 4,6-Dichloro-5-methylpyrimidine
The synthesis of 4,6-dichloro-5-methylpyrimidine is a critical first stage. This intermediate is a versatile building block in the synthesis of various pyrimidine derivatives.[1] The protocol described here involves the chlorination of 4,6-dihydroxy-5-methylpyrimidine.
Principle and Mechanism
The conversion of the dihydroxy pyrimidine to the dichloro derivative is a classic transformation that can be achieved using a variety of chlorinating agents, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the formation of a highly reactive intermediate where the hydroxyl groups are converted into better leaving groups, which are subsequently displaced by chloride ions.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4,6-Dihydroxy-5-methylpyrimidine | 40497-30-1 | 126.11 | 10.0 g (79.3 mmol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.3 g (25.5 mmol) |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Saturated Sodium Chloride Solution | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,6-dihydroxy-5-methylpyrimidine (10.0 g, 79.3 mmol).
-
Addition of Reagents: At 0°C (ice bath), carefully add phosphorus oxychloride (50 mL) to the flask. To this suspension, add N,N-diisopropylethylamine (3.3 g, 25.5 mmol) dropwise.[2]
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and stir for 4 hours.[2] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with saturated sodium chloride solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield 4,6-dichloro-5-methylpyrimidine.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is exothermic; therefore, controlled addition of reagents and cooling is crucial.
Part 2: Synthesis of Precursor 2: 2-Methyl-3-hydroxypyridine
2-Methyl-3-hydroxypyridine is a key intermediate in the synthesis of various pharmaceuticals. Several synthetic routes have been reported in the literature. One common approach involves a ring-opening and closing reaction of furan derivatives.[3]
Principle and Mechanism
The synthesis of substituted pyridines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of existing ring systems. The chosen method will depend on the availability and cost of the starting materials. For instance, one reported method involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with an ethylenic compound.[4]
Illustrative Experimental Protocol (Conceptual)
Due to the complexity and multi-step nature of synthesizing 2-methyl-3-hydroxypyridine, a detailed, step-by-step protocol is beyond the scope of this document. However, a general approach is outlined below, and researchers are encouraged to consult the primary literature for specific procedures.[3][4]
General Steps:
-
Ring Formation: A common strategy involves the reaction of a 1,5-dicarbonyl compound or its equivalent with ammonia or an ammonia source to form the dihydropyridine ring, which is then oxidized to the pyridine.
-
Functional Group Interconversion: Alternatively, starting from a pre-formed pyridine ring, the desired hydroxyl and methyl groups can be introduced through a series of functional group manipulations.
Characterization:
-
The final product, 2-methyl-3-hydroxypyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 3: Final Synthesis of this compound
This final step involves the coupling of the two prepared precursors via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is analogous to the Williamson ether synthesis.[5][6]
Principle and Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to attack by nucleophiles. In this case, the hydroxyl group of 2-methyl-3-hydroxypyridine, after deprotonation by a base, acts as the nucleophile. It attacks one of the carbon atoms bearing a chlorine atom (a good leaving group), leading to the formation of the desired ether linkage. The reaction typically proceeds through a Meisenheimer complex intermediate.[7] The regioselectivity of the substitution (at C4 or C6) is an important consideration, though in this symmetrical precursor, they are equivalent.
Figure 2: Generalized mechanism for the SNAr reaction.
Experimental Protocol (General Method)
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| 4,6-Dichloro-5-methylpyrimidine | 4316-97-6 | 163.00 | 1.63 g (10.0 mmol) |
| 2-Methyl-3-hydroxypyridine | 1121-25-1 | 109.13 | 1.09 g (10.0 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.44 g (11.0 mmol) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Water | 7732-18-5 | 18.02 | As needed |
| Saturated Sodium Chloride Solution | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.44 g, 11.0 mmol) in anhydrous DMF (20 mL).
-
Formation of the Alkoxide: To this suspension, add a solution of 2-methyl-3-hydroxypyridine (1.09 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise at 0°C. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of the Pyrimidine: Add a solution of 4,6-dichloro-5-methylpyrimidine (1.63 g, 10.0 mmol) in anhydrous DMF (20 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care in a dry, inert atmosphere.
-
DMF is a potential teratogen and should be handled in a fume hood with appropriate PPE.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the methyl groups on both the pyrimidine and pyridine rings, as well as the aromatic protons on both heterocyclic systems. The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the molecular structure, including the quaternary carbons and the carbons of the methyl groups. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound (C₁₁H₁₀ClN₃O, MW: 235.67). The isotopic pattern for the chlorine atom should also be observable.[8] |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final compound. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By breaking down the synthesis into manageable stages and providing a rationale for the chosen methodologies, this guide aims to empower researchers to successfully prepare this valuable compound for their research and development endeavors. Adherence to the described safety protocols is paramount for the safe execution of this synthesis. The final product should be rigorously characterized to confirm its structure and purity.
References
- Harris, E. E., & Folkers, K. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Washington, DC: U.S.
-
ChemBK. (2024). 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from [Link]
-
A Chemwill Company. (2025). This compound. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Blueprint: How 4,6-Dichloro-5-methylpyrimidine Empowers Pharmaceutical Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
The Versatile Scaffold: 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine in Modern Medicinal Chemistry
Abstract
The pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical overview of the 4-chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine scaffold, a promising starting point for the development of novel therapeutics. We will explore its synthesis, potential as a versatile intermediate for library generation, and its likely application in the discovery of potent kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.
Introduction: The Power of the Pyrimidine Scaffold
Pyrimidine derivatives are integral to a vast array of biologically active molecules, including antiviral, antibacterial, and anticancer agents.[3] Their ability to mimic the purine bases of DNA and RNA allows them to effectively interact with the active sites of various enzymes, particularly kinases.[4] The specific scaffold, this compound, combines several key features that make it an attractive candidate for medicinal chemistry campaigns:
-
A Reactive Handle: The chlorine atom at the 4-position serves as a versatile reactive site for nucleophilic aromatic substitution, allowing for the introduction of diverse chemical functionalities.
-
Modulation of Physicochemical Properties: The 5-methyl group can influence the compound's lipophilicity and metabolic stability.
-
Kinase Hinge-Binding Motif: The pyridinyl-oxy-pyrimidine core is a well-established motif in kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5]
This guide will provide the necessary protocols and theoretical background to leverage these features in the design and synthesis of novel drug candidates.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a straightforward two-step process, starting from commercially available precursors. The overall synthetic strategy involves the preparation of the key intermediates, 4,6-dichloro-5-methylpyrimidine and 2-methyl-3-hydroxypyridine, followed by a nucleophilic aromatic substitution reaction.
Synthesis of Precursors
2.1.1. Protocol: Synthesis of 4,6-dichloro-5-methylpyrimidine
This protocol outlines the synthesis of 4,6-dichloro-5-methylpyrimidine from 4,6-dihydroxy-5-methylpyrimidine.
Materials:
-
4,6-dihydroxy-5-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel at 0°C, add 4,6-dihydroxy-5-methylpyrimidine (1 equivalent), phosphorus oxychloride (POCl₃) (1.8 equivalents), and diisopropylethylamine (1.2 equivalents).
-
Stir the reaction mixture at 80°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice water.
-
Stir the mixture for 30 minutes and then extract with ethyl acetate.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4,6-dichloro-5-methylpyrimidine.[6]
2.1.2. Protocol: Synthesis of 2-methyl-3-hydroxypyridine
This protocol describes a method for synthesizing 2-methyl-3-hydroxypyridine from 4-methyl-5-hydrocarbonoxyoxazoles and an ethylenic compound.[7]
Materials:
-
4-methyl-5-ethoxyoxazole
-
Diethyl maleate
-
Ethanol
-
9 M ethanolic HCl
-
Ether
Procedure:
-
Heat a mixture of 4-methyl-5-ethoxyoxazole (1 equivalent) and diethyl maleate (2 equivalents) at 50-60°C for 2 hours.
-
Cool the reaction mixture to 0°C and add ethanol and 9 M ethanolic HCl.
-
Remove the solvents under reduced pressure.
-
Slurry the resulting residue containing the diethyl ester of 2-methyl-3-hydroxy-4,5-dicarboxypyridine with ether and filter.
-
Wash the filter cake with ether to obtain the desired intermediate.
-
Further reaction steps, including reduction and decarboxylation, will yield 2-methyl-3-hydroxypyridine. For a detailed procedure, refer to the cited literature.[7]
Final Assembly: Nucleophilic Aromatic Substitution
The final step involves the coupling of the two precursors via a nucleophilic aromatic substitution reaction.
Protocol: Synthesis of this compound
Materials:
-
4,6-dichloro-5-methylpyrimidine
-
2-methyl-3-hydroxypyridine
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methyl-3-hydroxypyridine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4,6-dichloro-5-methylpyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, carefully quench the reaction with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The 4-chloro position allows for the introduction of various amine-containing side chains, which can interact with key residues in the kinase active site and modulate selectivity and potency.
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds
While specific SAR studies for this exact scaffold are not yet widely published, we can infer potential strategies from related pyrimidine-based kinase inhibitors:
| Position | Modification | Potential Impact |
| C4 | Introduction of substituted anilines or other aromatic amines | Can form hydrogen bonds with the kinase hinge region, crucial for potent inhibition.[8] |
| C4 | Incorporation of solubilizing groups (e.g., morpholine, piperazine) | Improves pharmacokinetic properties such as solubility and cell permeability.[9] |
| C5-methyl | Replacement with other small alkyl groups or hydrogen | Can influence binding affinity and selectivity by probing the local steric environment. |
| 2-methyl on pyridine | Variation of this substituent | May affect the dihedral angle between the pyrimidine and pyridine rings, influencing overall conformation and binding. |
Potential Kinase Targets
Given the structural similarities to known kinase inhibitors, derivatives of this scaffold could potentially target a range of kinases implicated in cancer and other diseases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[8]
-
Phosphoinositide 3-kinases (PI3Ks): Central nodes in cell signaling pathways that are often dysregulated in cancer.[10]
-
Aurora Kinases: Essential for cell cycle regulation and a target in various cancers.[11]
-
Janus Kinases (JAKs): Involved in cytokine signaling and implicated in inflammatory diseases and myeloproliferative neoplasms.[4]
Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibodies for ELISA, scintillation fluid for radiometric assays)
-
Microtiter plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Dispense into Microtiter Plate: Add the kinase and test compound to the wells of a microtiter plate and incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop Reaction and Detect: Terminate the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, radiometric measurement).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
Proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Assess Viability: Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Read Plate: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic route is accessible, and the reactive chloro group provides a facile entry point for library synthesis and SAR exploration. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold. Future work should focus on building a diverse library of analogs and screening them against a panel of kinases to identify potent and selective inhibitors for further preclinical development.
References
-
ChemBK. 4,6-Dichloro-5-methylpyrimidine. (2024). Available at: [Link]
- Pfister, K., III, & Harris, E. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Washington, DC: U.S.
-
ACS Publications. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). Available at: [Link]
-
Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. (2014). Available at: [Link]
-
PubMed. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. (1997). Available at: [Link]
-
ResearchGate. SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). Available at: [Link]
-
MDPI. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). Available at: [Link]
-
PubMed. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2018). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: How 4,6-Dichloro-5-methylpyrimidine Empowers Pharmaceutical Discovery. (2025). Available at: [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). Available at: [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Available at: [Link]
-
Mini-Reviews in Medicinal Chemistry. Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (2017). Available at: [Link]
-
PMC. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Available at: [Link]
-
ResearchGate. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents | Request PDF. (n.d.). Available at: [Link]
-
PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2019). Available at: [Link]
-
DC Fine Chemicals. 4,6-Dichloro-5-methylpyrimidine. (n.d.). Available at: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2022). Available at: [Link]
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Available at: [Link]
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- 12. benchchem.com [benchchem.com]
Application Note & Protocols: High-Throughput Screening for Modulators of RAF Kinase Activity Using TAK-632 as a Control Compound
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) assays to identify and characterize modulators of the RAF serine/threonine kinases. We utilize the well-characterized compound 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine , also known as TAK-632 , as a reference inhibitor. TAK-632 is a potent, orally bioavailable pan-RAF inhibitor, targeting both wild-type and mutant forms of B-RAF and C-RAF[1][2]. It serves as an ideal control for establishing robust biochemical and cell-based assays. This guide details the underlying principles, provides step-by-step protocols for primary and secondary screening, and outlines methods for data analysis and quality control, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival[3]. Hyperactivation of this pathway, often driven by mutations in BRAF (e.g., V600E) or upstream RAS proteins, is a major driver in numerous human cancers, including melanoma and colorectal cancer[4][5]. The RAF kinases (A-RAF, B-RAF, C-RAF) are therefore critical therapeutic targets.
TAK-632 exemplifies a class of inhibitors designed to block RAF activity. It inhibits B-RAF(wt), B-RAF(V600E), and C-RAF with low nanomolar potency in cell-free assays[1][2]. Its mechanism involves inhibiting the kinase activity of RAF dimers, thereby preventing the downstream phosphorylation of MEK and ERK[1]. Understanding how to screen for compounds with similar or novel mechanisms is paramount in oncology drug discovery.
This guide presents two primary HTS methodologies:
-
A Biochemical Kinase Assay: For direct measurement of enzymatic inhibition in a purified, cell-free system.
-
A Cell-Based Phospho-ERK Assay: For confirming target engagement and cellular potency in a physiologically relevant context.
Signaling Pathway Overview
The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and the primary point of inhibition for TAK-632.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of TAK-632.
Experimental Design & Protocols
A successful HTS campaign follows a logical workflow, moving from a broad primary screen to more focused secondary and confirmatory assays.
Sources
In Vitro Metabolism of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Comprehensive Methodological Guide
An Application Note and Protocol Guide for Researchers
Abstract
The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, providing critical insights into its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and the formation of active or toxic metabolites.[1][2] This guide presents a detailed framework for investigating the in vitro metabolism of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, a novel heterocyclic compound. We provide a structured approach beginning with the prediction of metabolic pathways based on chemical structure, followed by detailed, step-by-step protocols for assessing metabolic stability in human liver microsomes and cryopreserved hepatocytes. Furthermore, we outline methodologies for metabolite identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for reaction phenotyping using recombinant human Cytochrome P450 (CYP) enzymes. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro metabolism assessment program.
Introduction: The Imperative of Early Metabolic Assessment
In the drug discovery and development process, early evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to select candidates with favorable pharmacokinetic credentials.[3] In vitro metabolism studies serve as a cost-effective and efficient screening mechanism to characterize metabolic pathways and predict in vivo clearance and potential DDIs.[4][5] The liver is the primary site of drug metabolism, driven largely by the superfamily of Cytochrome P450 (CYP) enzymes for Phase I (oxidative) metabolism and various transferases (e.g., UGTs) for Phase II (conjugative) metabolism.[6][7]
The subject of this guide, this compound, possesses several structural motifs susceptible to metabolic transformation. Understanding these liabilities is key to optimizing the compound's properties and designing safe and effective clinical studies.[8]
Predicted Metabolic Pathways of the Target Compound
A thorough analysis of the compound's structure allows for the prediction of its likely metabolic "soft spots." This predictive step is crucial for designing analytical methods and interpreting subsequent experimental data.
-
Oxidative Metabolism (Phase I):
-
Hydroxylation of Methyl Groups: The methyl groups on both the pyrimidine and pyridine rings are potential sites for CYP-mediated oxidation to form primary alcohols, which may be further oxidized to aldehydes and carboxylic acids.[9]
-
Aromatic Hydroxylation: The pyrimidine and pyridine rings can undergo hydroxylation at various positions.
-
O-Dealkylation: Cleavage of the ether linkage is a common metabolic pathway for aryl ethers.
-
N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation.
-
Dehalogenation: The chloro-substituent may be removed, although this is often a minor pathway for aromatic chlorides.
-
-
Conjugative Metabolism (Phase II):
-
Hydroxylated metabolites generated during Phase I can undergo conjugation with endogenous molecules like glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to increase their water solubility and facilitate excretion.[10]
-
The following diagram illustrates these potential biotransformation routes.
Caption: Predicted metabolic pathways for the target compound.
Selection of In Vitro Experimental Systems
The choice of an in vitro system is dictated by the experimental question. A tiered approach, starting with simpler systems and progressing to more complex ones, is often most effective.
-
Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[4][7] They are the preferred system for initial metabolic stability screening and CYP inhibition studies due to their availability, cost-effectiveness, and suitability for high-throughput formats.[7] However, they lack cytosolic enzymes and require the addition of cofactors like NADPH.[4]
-
Cryopreserved Human Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and drug transporters.[11][12] This makes them a more physiologically relevant model for predicting overall hepatic clearance and studying the interplay between metabolism and transport.[6][12]
-
Recombinant Human CYP Enzymes (rhCYP): These are individual CYP enzymes expressed in a heterologous system (e.g., insect cells).[10][13] They are indispensable for reaction phenotyping—the process of identifying which specific CYP isoforms are responsible for a compound's metabolism.[10][14] This information is critical for predicting DDIs.[8][15]
Experimental Protocols
The following protocols provide a robust framework for the comprehensive in vitro evaluation of the target compound.
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound in a Phase I-rich environment.
Causality & Self-Validation: This assay quantifies the rate of disappearance of the parent compound. Including a well-characterized control compound (e.g., Verapamil) validates the metabolic competency of the HLM batch. A "no NADPH" control is essential to confirm that disappearance is due to enzymatic metabolism rather than chemical instability or non-specific binding.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Test Compound (10 mM stock in DMSO)
-
Control Compound (e.g., Verapamil, 10 mM stock in DMSO)
-
Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide) for reaction termination
-
96-well incubation plates and collection plates
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add 125 µL of the master mix to designated wells of the 96-well plate. Add 1.25 µL of the 10 mM test compound stock to achieve a 100 µM intermediate concentration (this will be further diluted). Pre-incubate for 10 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the reaction by adding 12.5 µL of the NADPH regenerating system to each well. The final test compound concentration will be 1 µM, and the final DMSO concentration will be 0.1%.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture to a collection plate containing 150 µL of ice-cold ACN with internal standard. The T0 sample represents 100% of the compound at the start.
-
Sample Processing: After the final time point, seal the collection plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 15 minutes to precipitate the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent compound using a validated LC-MS/MS method.[16][17]
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the T0 sample.
-
Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
Protocol 2: Metabolite Identification (Met-ID) in Hepatocytes
Objective: To identify the major and minor metabolites formed in a physiologically relevant cell-based system that includes both Phase I and Phase II enzymes.
Causality & Self-Validation: Using hepatocytes provides a comprehensive profile of metabolism.[11] Comparing the metabolite profile to that from HLM incubations helps distinguish Phase I-only metabolites from those that also undergo Phase II conjugation. The workflow diagram below outlines the logical progression of this experiment.
Caption: Experimental workflow for hepatocyte metabolite identification.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis[18]
Procedure:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol.[12] Perform a viability check (e.g., Trypan Blue exclusion); viability should be >80%.
-
Incubation Setup: In a suspension format, incubate the hepatocytes (e.g., at 0.5 x 10^6 viable cells/mL) with 1 µM of the test compound at 37°C with gentle shaking.[12]
-
Sampling: Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Reaction Termination & Processing: Terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. The instrument should be set to acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to acquire fragmentation spectra for structural elucidation).[19]
-
Data Analysis: Use specialized metabolite identification software to mine the data. Look for mass shifts corresponding to predicted biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). Propose structures based on the fragmentation patterns of the parent compound and its metabolites.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for decision-making.
Table 1: Summary of Metabolic Stability Parameters
| System | Test Compound | t½ (min) | Clint (µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | 4-Chloro-5-methyl-6-...pyrimidine | 25.3 | 54.8 |
| Human Hepatocytes | 4-Chloro-5-methyl-6-...pyrimidine | 18.9 | 73.4 |
| HLM Control | Verapamil | 15.1 | 91.8 |
| Hepatocyte Control | 7-Hydroxycoumarin | 22.5 | 61.6 |
Insight: The faster clearance in hepatocytes compared to microsomes suggests a potential contribution from Phase II or cytosolic enzymes not present in HLM.[11]
Table 2: Summary of Identified Metabolites
| Metabolite ID | Observed m/z | Mass Shift (Da) | Proposed Biotransformation | System Detected |
| M1 | Parent + 15.99 | +16 | Hydroxylation of methyl group | HLM, Hepatocytes |
| M2 | Parent + 15.99 | +16 | Pyridine N-Oxidation | HLM, Hepatocytes |
| M3 | Parent + 176.03 | +176 | Glucuronidation of M1 | Hepatocytes only |
| M4 | 143.54 / 154.58 | - | O-Dealkylation | HLM, Hepatocytes |
Insight: The detection of a glucuronide conjugate (M3) exclusively in hepatocytes confirms the involvement of Phase II metabolism and demonstrates the value of this more complete system.[6]
Table 3: CYP Reaction Phenotyping Results for M1 Formation
| Recombinant CYP Isoform | Relative Activity (%) |
| CYP1A2 | < 5% |
| CYP2C9 | 11% |
| CYP2C19 | < 5% |
| CYP2D6 | 8% |
| CYP3A4 | 75% |
| CYP3A5 | < 5% |
Insight: The data clearly indicate that CYP3A4 is the primary enzyme responsible for the formation of the hydroxylated metabolite M1.[10] This finding is critical, as it flags a high potential for DDIs with known CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin). This aligns with FDA guidance to evaluate DDI potential early in development.[8][15][20]
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the in vitro metabolic evaluation of this compound. By systematically employing human liver microsomes, hepatocytes, and recombinant enzymes, researchers can determine metabolic stability, identify key metabolic pathways, and pinpoint the specific enzymes involved. The integration of these data allows for a robust prediction of in vivo pharmacokinetic behavior and potential drug-drug interaction liabilities, enabling informed decision-making in the progression of new chemical entities from discovery to clinical development.
References
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- 10. Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Recombinant Technologies Facilitate Drug Metabolism, Pharmacokinetics, and General Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. longdom.org [longdom.org]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
Application Notes and Protocols: The Strategic Use of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine in Fragment-Based Drug Discovery for Kinase Inhibitors
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[2][3] These "fragments" may exhibit weak binding affinity, but they do so with high ligand efficiency, providing a robust foundation for developing potent and selective drug candidates.[4] This approach has proven particularly fruitful in the discovery of inhibitors for challenging targets like protein kinases.[1][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, strategically designed fragment, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (CAS No. 930093-72-4), in a typical FBDD workflow targeting protein kinases. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to form critical hydrogen bonds with the kinase hinge region.[5][7][8] This makes our featured fragment a high-value candidate for inclusion in any kinase-focused fragment library.
Fragment Profile: this compound
The selection of fragments for a screening library is a critical step in any FBDD campaign.[3] Fragments should adhere to the "Rule of Three," which provides general guidelines for their physicochemical properties to ensure good starting points for optimization.[9]
Table 1: Physicochemical Properties of the Featured Fragment
| Property | Value | "Rule of Three" Guideline |
| CAS Number | 930093-72-4 | N/A |
| Molecular Formula | C₁₁H₁₀ClN₃O | N/A |
| Molecular Weight | 235.67 g/mol | < 300 Da |
| cLogP | ~2.8 (Predicted) | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: cLogP is an estimation and the number of hydrogen bond acceptors is slightly above the guideline, which can be a point of interest for specific interactions.
The structure of this compound is designed for strategic exploration of kinase binding sites. The pyrimidine core acts as a primary scaffold for hinge binding, while the chloro and methyl substituents provide vectors for future chemical elaboration.[10] The 2-methylpyridin-3-yloxy group offers an additional vector for optimization and can contribute to selectivity.
Experimental Workflow: A Biophysical Screening Cascade
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for hit identification and validation.[9] A multi-step screening cascade is the gold standard for minimizing false positives and providing a comprehensive understanding of the binding event.
Caption: A typical fragment-based drug discovery workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.
Objective: To identify fragments from a library that bind to a target kinase.
Materials:
-
Purified target kinase with an appropriate tag for immobilization (e.g., His-tag).
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer, with 1-5% DMSO).
-
Fragment library, including this compound, dissolved in 100% DMSO.
Procedure:
-
Protein Immobilization: Immobilize the target kinase onto the sensor chip surface via amine coupling or capture-based methods to a target density of 8,000-12,000 Response Units (RU).
-
Fragment Preparation: Prepare a stock solution of the fragment library in 100% DMSO. For screening, dilute the fragments into running buffer to a final concentration of 100-500 µM with a matched DMSO concentration (typically 1-5%).
-
SPR Screening:
-
Equilibrate the system with running buffer.
-
Inject the fragment solutions over the immobilized kinase surface and a reference surface (without kinase).
-
Monitor the change in response units (RU) over time to detect binding.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only signal from the active channel signal.
-
Identify "hits" as fragments that produce a reproducible, concentration-dependent binding response.
-
The expected response for a fragment of this size will be low, so careful data analysis is crucial.
-
Causality and Trustworthiness: The use of a reference channel and buffer subtractions is critical to eliminate false positives arising from non-specific binding and buffer effects.[4] Reproducibility across multiple injections builds confidence in the identified hits.
Protocol 2: Hit Validation using NMR Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) or WaterLOGSY, are excellent orthogonal techniques to confirm the binding of hits from the primary screen.
Objective: To confirm the direct binding of SPR hits to the target kinase in solution.
Materials:
-
Purified target kinase.
-
NMR buffer (e.g., phosphate-buffered saline in D₂O).
-
Hit fragments identified from SPR screen.
-
High-field NMR spectrometer with a cryoprobe.
Procedure (STD-NMR):
-
Sample Preparation: Prepare a solution of the target kinase (10-50 µM) in NMR buffer. Add the hit fragment to a final concentration of 100-500 µM.
-
NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.
-
Acquire an STD-NMR spectrum by selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in closest contact with the protein.
-
Causality and Trustworthiness: As a solution-based technique, NMR confirms binding in a more native-like environment compared to the surface-based SPR. Observing signals only in the STD spectrum provides direct evidence of binding, making it a highly reliable validation method.
From Hit to Lead: A Structure-Based Design Strategy
Once this compound is confirmed as a binder, the next crucial step is to obtain a high-resolution crystal structure of the fragment-kinase complex. This structural information is the key to unlocking a rational, structure-based drug design (SBDD) approach for hit-to-lead optimization.
Caption: Hit-to-lead optimization strategies in FBDD.
Protocol 3: Hit-to-Lead Optimization via Fragment Growing
"Fragment growing" involves the synthesis of analogs that extend from the core fragment into adjacent pockets of the binding site, thereby increasing affinity and potency.
Objective: To design and synthesize more potent analogs of the initial hit fragment based on structural data.
Procedure:
-
Structural Analysis: Analyze the co-crystal structure of the fragment bound to the kinase. Identify the key interactions (e.g., hydrogen bonds between the pyrimidine nitrogens and the kinase hinge). Critically, identify unoccupied sub-pockets adjacent to the fragment and the vectors on the fragment that point towards these pockets (e.g., the chlorine atom at the 4-position).
-
In Silico Design: Use computational chemistry tools to model the addition of new chemical moieties to the fragment scaffold. Prioritize modifications that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the newly targeted residues.
-
Synthetic Elaboration:
-
The chlorine atom on the pyrimidine ring is a versatile synthetic handle. It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution.
-
Synthesize a small, focused library of analogs where different functional groups are appended at the 4-position to probe the adjacent pocket.
-
-
Iterative Evaluation:
-
Screen the newly synthesized analogs using the established biophysical and biochemical assays to determine their binding affinity and inhibitory activity.
-
Obtain co-crystal structures of the most promising analogs to validate the design hypothesis.
-
Repeat the design-synthesis-test cycle to incrementally improve potency and selectivity.
-
Causality and Trustworthiness: This iterative, structure-guided approach ensures that chemical modifications are rational and have a high probability of improving the desired properties of the compound.[11] Each cycle provides direct feedback, validating the design strategy and building a robust structure-activity relationship (SAR).
Conclusion
This compound represents a valuable starting point for a fragment-based drug discovery campaign targeting protein kinases. Its pyrimidine core is predisposed to interact with the highly conserved kinase hinge region, while its substitution pattern offers multiple vectors for synthetic elaboration. By employing a rigorous biophysical screening cascade and a structure-guided hit-to-lead optimization strategy, this fragment can be efficiently evolved into a potent and selective lead compound. The protocols and strategies outlined in this application note provide a robust framework for leveraging the power of FBDD to tackle challenging drug targets.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Buy 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | 610274-08-3 [smolecule.com]
Application Notes and Protocols: Elucidating the Cellular Journey of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Authored by a Senior Application Scientist
Introduction
In the realm of drug discovery and molecular pharmacology, understanding the interaction of a novel small molecule with its biological environment is paramount. The compound 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine is a pyrimidine derivative with potential biological activity, suggested by the prevalence of the pyrimidine scaffold in pharmacologically active agents[1][2][3]. A critical determinant of this compound's efficacy, mechanism of action, and potential off-target effects is its ability to enter cells and localize to specific subcellular compartments. This guide provides a comprehensive suite of protocols and experimental strategies designed for researchers, scientists, and drug development professionals to meticulously characterize the cellular uptake and subcellular localization of this novel molecule.
The methodologies presented herein are structured to provide a multi-faceted understanding, from initial qualitative observations to rigorous quantitative analysis. We will proceed under the assumption that the compound possesses intrinsic fluorescence or can be fluorescently labeled without compromising its activity. Should this not be the case, alternative detection methods such as mass spectrometry will be highlighted.
Part 1: Initial Qualitative Assessment of Cellular Uptake and Localization via Fluorescence Microscopy
Fluorescence microscopy serves as a powerful initial tool to visualize the entry of a compound into living cells and to gain preliminary insights into its subcellular distribution.[4][5][6] This approach offers spatial resolution that can reveal if the compound is localized to the nucleus, cytoplasm, or specific organelles.[7][8]
Causality Behind Experimental Choices:
-
Live-Cell vs. Fixed-Cell Imaging: We begin with live-cell imaging to observe the dynamics of uptake in real-time, providing clues about the rate and potential mechanisms of entry. Fixed-cell imaging is then employed for co-localization studies, which allows for the use of a wider range of organelle-specific antibodies and dyes that may not be compatible with live cells, offering a more detailed snapshot of localization at a specific time point.[9]
-
Co-localization with Organelle Markers: By staining for known subcellular compartments (e.g., nucleus, mitochondria, lysosomes), we can determine if the compound's fluorescence signal spatially overlaps with these organelles. A high degree of co-localization suggests a potential accumulation or site of action within that compartment.[7][8]
Experimental Workflow for Fluorescence Microscopy
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for Studying the Subcellular Localization, Interactions, and Regulation of Histone Deacetylase 5 (HDAC5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of the novel pyrimidine derivative, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (herein referred to as CMPP). This document outlines a tiered screening approach, commencing with foundational in vitro assays to establish a mechanistic framework, followed by more complex cell-based models and culminating in preclinical in vivo validation. The protocols detailed herein are grounded in established scientific principles and are designed to deliver robust and reproducible data, thereby facilitating an informed assessment of CMPP's therapeutic promise as an anti-inflammatory agent.
Introduction: The Rationale for Investigating CMPP
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory effects.[2][3] Pyrimidine-based compounds have been shown to modulate key inflammatory pathways by inhibiting mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[2][4]
The unique structural features of CMPP, incorporating a chlorinated pyrimidine core linked to a methylpyridine moiety, present a compelling case for its investigation as a novel anti-inflammatory candidate. This guide provides the necessary experimental frameworks to systematically elucidate its activity profile.
Tier 1: Foundational In Vitro Mechanistic Assays
The initial phase of assessment focuses on cell-free assays to determine if CMPP can directly inhibit key enzymes involved in the inflammatory cascade. This approach provides a foundational understanding of the compound's potential mechanism of action.
2.1. Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are central to the synthesis of prostaglandins, which are potent inflammatory mediators.[5] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.[5] This assay will determine if CMPP exhibits inhibitory activity against either or both COX isoforms.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
CMPP stock solution (in DMSO)
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of CMPP and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the CMPP dilutions or control compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of CMPP.
-
Determine the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| CMPP | Experimental | Experimental | Calculated |
| Indomethacin | Experimental | Experimental | Calculated |
| Celecoxib | Experimental | Experimental | Calculated |
Tier 2: Cell-Based In Vitro Efficacy and Cytotoxicity Assessment
Following the initial enzymatic screening, the next logical step is to evaluate the effects of CMPP in a more biologically relevant cellular context. This tier aims to confirm the anti-inflammatory activity in intact cells and assess any potential cytotoxicity.
3.1. Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
Scientific Rationale: Macrophages are key players in the innate immune response and are potent producers of pro-inflammatory mediators.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of nitric oxide (NO), TNF-α, and various interleukins.[7][8] This assay is a cornerstone for screening potential anti-inflammatory compounds.[6][7]
Experimental Workflow:
Caption: Workflow for assessing CMPP's effect on LPS-stimulated macrophages.
Protocols:
3.1.1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of CMPP for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3.1.2. Pro-inflammatory Cytokine Measurement (ELISA)
-
Follow steps 1-4 from the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
3.1.3. Cell Viability Assay (MTT Assay)
-
After collecting the supernatant for the above assays, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in the plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| CMPP Conc. (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 | 100 | 100 |
| Conc. 1 | Experimental | Experimental | Experimental | Experimental |
| Conc. 2 | Experimental | Experimental | Experimental | Experimental |
| Conc. 3 | Experimental | Experimental | Experimental | Experimental |
3.2. NF-κB Signaling Pathway Analysis
Scientific Rationale: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[8] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. This can be assessed by measuring the expression of key proteins in the pathway.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition for CMPP.
Protocol (Western Blotting):
-
Cell Treatment: Culture and treat RAW 264.7 cells with CMPP and LPS as described previously.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Tier 3: In Vivo Models of Acute Inflammation
Positive results from in vitro assays warrant investigation in a living organism to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a more complex physiological system.[1][9]
4.1. Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[10][11] Sub-plantar injection of carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% CMC)
-
CMPP (at least 3 dose levels, e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, CMPP, or positive control orally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| CMPP | 10 | Experimental | Experimental |
| CMPP | 30 | Experimental | Experimental |
| CMPP | 100 | Experimental | Experimental |
| Indomethacin | 10 | Experimental | Experimental |
Compound Information
-
IUPAC Name: this compound[12]
-
Molecular Formula: C11H10ClN3O[12]
-
Molecular Weight: 235.67 g/mol [12]
-
CAS Number: 930093-72-4[12]
-
Synthesis: The synthesis of chlorinated pyrimidine derivatives can be achieved through various methods, often involving the chlorination of a corresponding hydroxypyrimidine precursor using reagents like phosphorus oxychloride.[13][14] Specific synthesis routes for CMPP should be referenced from the source of the compound.
Conclusion and Future Directions
This document provides a structured, multi-tiered approach to characterizing the anti-inflammatory properties of this compound. The successful execution of these protocols will generate a comprehensive data package, elucidating the compound's mechanism of action, cellular efficacy, and in vivo activity. Positive outcomes from this screening cascade would justify further preclinical development, including more chronic models of inflammation, pharmacokinetic and toxicology studies, and lead optimization efforts.
References
- Arul, V., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Jain, N. K., & Patil, C. S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.
- Villalobos-García, R., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Schroecksnadel, K., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Jain, N. K., & Patil, C. S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Patel, M. D., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- WuXi Biology. Inflammation & Autoimmune Disease Models.
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- Smolecule. 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine.
- Liu, Y., et al. (2024). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC - NIH.
- Al-Ostath, A., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Autechaux. This compound.
- Google Patents. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Thieme Chemistry. (2017). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Kaczor, A. A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Kaczor, A. A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Drawing from established principles of heterocyclic chemistry and extensive field experience, we will explore the causal relationships behind experimental choices to empower you with a robust and reproducible methodology.
Synthesis Overview: The Strategic Approach
The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[1] This specific transformation is a variation of the Williamson ether synthesis.[2][3][4] The core strategy involves the coupling of two key building blocks: 4,6-dichloro-5-methylpyrimidine and 2-methylpyridin-3-ol . The pyridinol, activated by a suitable base to form a pyridin-3-oxide anion, acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring.
The primary challenge in this synthesis is controlling the regioselectivity of the substitution. The two chlorine atoms at the C4 and C6 positions of the pyrimidine are both activated for nucleophilic attack by the ring nitrogen atoms.[5] Achieving a high yield of the desired C6-substituted product over the C4 isomer requires careful optimization of reaction parameters.
Figure 1: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Conversion of Starting Materials
Q1: My reaction has stalled with significant amounts of unreacted 4,6-dichloro-5-methylpyrimidine and 2-methylpyridin-3-ol remaining after the recommended reaction time. What are the likely causes?
A1: This is a common issue that typically points to insufficient activation of the nucleophile or suboptimal reaction conditions. Consider the following points:
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Ineffective Deprotonation: The hydroxyl group of 2-methylpyridin-3-ol must be deprotonated to form the nucleophilic pyridin-3-oxide.
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Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃), the equilibrium may not sufficiently favor the formation of the pyridin-3-oxide. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH deprotonates the alcohol irreversibly, driving the reaction forward.[3]
-
Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. NaH, for instance, can be passivated by a layer of NaOH if exposed to moisture.
-
-
Presence of Moisture: Water in the reaction solvent (e.g., DMF, DMSO) will quench the strong base and protonate the pyridin-3-oxide, inhibiting the reaction. Always use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Low Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gentle increase to 40-60°C may be necessary. Monitor the reaction by TLC to avoid product decomposition at higher temperatures.
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If starting materials are not soluble, the reaction will be slow and inefficient.
Problem Area 2: Poor Regioselectivity and Isomer Formation
Q2: I've successfully formed the product, but I'm getting a significant amount of the 6-chloro-4-((2-methylpyridin-3-yl)oxy) isomer, which is very difficult to separate. How can I improve selectivity for the desired C6-substitution?
A2: This is the most critical challenge of this synthesis. While the C4 and C6 positions are electronically similar, their reactivity can be influenced by several factors.
-
Mechanism and Electronic Effects: In the absence of other directing groups, nucleophilic attack on 2,4- or 4,6-dichloropyrimidines often favors the C4 position due to the stability of the Meisenheimer intermediate.[1][5]
-
Steric Hindrance: The methyl group at the C5 position is your primary tool for directing the substitution. It exerts steric hindrance on the adjacent C4 and C6 positions. The incoming nucleophile, 2-methylpyridin-3-ol, is also sterically demanding. The reaction will preferentially occur at the position that best accommodates the bulky nucleophile. While it may seem that C4 and C6 are equally hindered by the C5-methyl group, subtle differences in the transition state geometry can lead to a preference.
-
Kinetic vs. Thermodynamic Control:
-
At lower temperatures , the reaction is under kinetic control, and the product that forms fastest will predominate. This is often the sterically less hindered C4 position.
-
By increasing the reaction temperature (e.g., 80-100°C), you may favor the thermodynamically more stable product. It is crucial to experiment with temperature to find the optimal balance for selectivity without causing decomposition.
-
-
Counter-ion Effects: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). Larger, "softer" cations like Cs⁺ can coordinate with the pyrimidine ring nitrogens and the nucleophile, influencing the transition state and potentially improving regioselectivity. Cesium carbonate is often an excellent choice to explore in difficult SNAr reactions.
Problem Area 3: Formation of Di-substituted Byproduct
Q3: My main impurity is 5-methyl-4,6-bis((2-methylpyridin-3-yl)oxy)pyrimidine. How can I prevent its formation?
A3: The formation of this byproduct indicates that the initially formed product is reacting with a second molecule of the nucleophile. This is a competitive reaction that can be suppressed using the following strategies:
-
Stoichiometry Control: This is the most effective method. Instead of using a 1:1 ratio of the pyrimidine to the pyridinol, use a slight excess of the 4,6-dichloro-5-methylpyrimidine (e.g., 1.1 to 1.2 equivalents). This ensures that the more valuable nucleophile is consumed before significant di-substitution can occur.
-
Order of Addition: Add the solution of the deprotonated 2-methylpyridin-3-ol (the nucleophile) slowly to the solution of the dichloropyrimidine. This maintains a low concentration of the active nucleophile in the reaction flask, favoring the mono-substitution reaction.
-
Lower Temperature: The second substitution reaction (on the already mono-substituted product) often has a higher activation energy than the first. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will help minimize the di-substituted byproduct.
Figure 2: Troubleshooting logic map for common synthesis issues.
Optimized Experimental Protocols
The following protocols provide a robust starting point. Researchers should monitor their reactions by TLC or LC-MS to determine the optimal reaction time for their specific setup.
Protocol 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine
This procedure is adapted from established methods for chlorinating dihydroxypyrimidines.[6]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 4,6-dihydroxy-5-methylpyrimidine (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 4.0 - 5.0 eq).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). Heat the mixture to reflux (approx. 105-110°C) and stir for 3-4 hours. The reaction should become a clear solution.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice in a separate beaker with vigorous stirring. Caution: This is a highly exothermic and quenching process.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
-
Validation: The resulting solid can be used directly or recrystallized from ethanol/water to yield pure 4,6-dichloro-5-methylpyrimidine. Confirm identity via ¹H NMR and melting point.
Protocol 2: Optimized SNAr Coupling Reaction
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Nucleophile Formation:
-
Add 2-methylpyridin-3-ol (1.0 eq) to the DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
SNAr Reaction:
-
In a separate flask, dissolve 4,6-dichloro-5-methylpyrimidine (1.1 eq) in a minimum amount of anhydrous DMF.
-
Transfer this solution to the addition funnel and add it dropwise to the pyridin-3-oxide solution over 30 minutes.
-
Heat the reaction mixture to 60-80°C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Workup:
-
Once the reaction is complete (typically 4-6 hours), cool to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and byproducts.
Data Summary Table
The following table summarizes expected outcomes based on different reaction conditions to guide optimization.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Optimized) | Expected Outcome & Rationale |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Rationale: Base strength directly impacts nucleophile formation. Cs₂CO₃ may improve regioselectivity through cation effects. |
| Temperature | 25°C | 60°C | 80°C | Rationale: Higher temperatures can overcome activation energy but may decrease selectivity or cause decomposition. |
| Stoichiometry | 1:1 (Pyr:Pyridinol) | 1.1:1 (Pyr:Pyridinol) | 1.1:1 (Pyr:Pyridinol) | Rationale: Using excess dichloropyrimidine is crucial to minimize the di-substitution byproduct. |
| Expected Yield | Low (<30%) | Moderate (50-70%) | Moderate-High (65-85%) | Yield is a function of conversion and selectivity. |
| Purity Profile | High SM, Low Isomer | Low SM, Isomer Mix | Low SM, Improved Isomer Ratio | Purity is primarily affected by the suppression of side reactions. |
References
-
ChemBK. (2024). 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]
-
Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.
-
Name Reactions. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][6][7]benzodiazepines. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chembk.com [chembk.com]
- 7. asianpubs.org [asianpubs.org]
Purification challenges of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Welcome to the technical support guide for the purification of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (CAS 930093-72-4). This resource is designed for researchers, chemists, and drug development professionals who are handling this molecule and facing challenges in achieving the desired purity. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established principles of organic chemistry and chromatography.
Introduction
This compound is a heterocyclic compound with a molecular structure that presents specific purification challenges.[1][2] The presence of a chloro-substituted pyrimidine ring and a pyridine ether linkage makes it susceptible to certain side reactions, primarily hydrolysis.[3][4] Furthermore, its unique polarity profile requires careful selection of purification techniques to effectively remove starting materials, reagents, and by-products. This guide will walk you through these challenges with practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product shows a new, more polar spot on the TLC plate after aqueous work-up. What is it?
A1: This is very likely the hydrolyzed by-product, 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4(3H)-one. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution, especially by water, under acidic or basic conditions.[3] The resulting hydroxyl group then tautomerizes to the more stable pyrimidone form. This impurity is significantly more polar than the target compound, which explains its lower Retention Factor (Rf) on a normal-phase TLC plate.
To mitigate this, ensure your aqueous work-up is performed with neutral pH water or brine and is conducted quickly at low temperatures. Avoid prolonged exposure to acidic or basic aqueous solutions.[4]
Q2: I am struggling to find a good solvent system for flash column chromatography. The impurities are co-eluting with my product.
A2: This is a common challenge for substituted pyrimidines.[5] The key is systematic screening using Thin-Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation.[5]
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Starting Point: Begin with a non-polar/polar mixture like Hexane/Ethyl Acetate. If the compound does not move from the baseline, increase polarity.
-
Intermediate Polarity: For this specific molecule, which contains both aromatic rings and heteroatoms, a system of Dichloromethane (DCM)/Methanol or DCM/Ethyl Acetate is often effective. Start with a low percentage of the polar solvent (e.g., 1-2% Methanol in DCM) and gradually increase it.
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Tailing Issues: The basic nitrogen atoms in the pyridine and pyrimidine rings can interact strongly with the acidic silica gel, causing tailing. To suppress this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.
Q3: My purified compound is a persistent oil or waxy solid and refuses to crystallize. What should I do?
A3: Difficulty in crystallization can be due to residual impurities (even at <5% levels) or the intrinsic properties of the molecule. Here are several strategies to try:
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Solvent/Anti-Solvent Diffusion: This is a highly effective method for stubborn compounds.[6] Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or THF). Place this solution in a small open vial, and then place the vial inside a larger, sealed jar containing a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane, or Diethyl Ether). The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.
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Re-purification: If all else fails, the issue is likely purity. Consider re-purifying a small batch via preparative HPLC to obtain an ultra-pure sample, which can then be used to generate seed crystals.[5]
Q4: The product appears to be degrading on the silica gel column. Is this possible?
A4: Yes, degradation on silica gel can occur. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sensitive chloro-pyrimidine moiety, especially if the solvent contains traces of water.[7]
-
Solution 1: Neutralize Silica: Use silica gel that has been neutralized. You can prepare this by slurrying the silica in your mobile phase containing 1% triethylamine, then packing the column.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase if the acidic nature of silica is a persistent problem.
-
Solution 3: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., "flash" chromatography). Avoid letting the compound sit on the column for extended periods.[5]
Part 2: In-Depth Troubleshooting Guides & Protocols
Identifying and Managing Key Impurities
The primary purification challenge is separating the target compound from its synthetic precursors and degradation products.
| Impurity Name | Structure (Hypothetical) | Typical Source | How to Remove |
| 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4(3H)-one | Hydrolyzed Product | Aqueous work-up, acidic silica | Careful chromatography (more polar), avoid acidic conditions[3][4] |
| 4,6-dichloro-5-methylpyrimidine | Unreacted Starting Material | Incomplete reaction | Chromatography (less polar) |
| 2-methylpyridin-3-ol | Unreacted Starting Material | Incomplete reaction | Aqueous wash (if applicable), chromatography (more polar) |
| Phosphorus-based by-products | N/A | From chlorination step (e.g., POCl₃) | Aqueous quench and work-up[7][8] |
Visualizing the Hydrolysis Pathway
The most common degradation pathway is the hydrolysis of the C4-Cl bond.
Caption: Hydrolysis of the target compound to the more stable pyrimidone.
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to maximize separation while minimizing on-column degradation.
-
Slurry Preparation:
-
Choose an appropriate column size based on your crude material amount (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).
-
In a beaker, slurry the silica gel with your initial, low-polarity mobile phase (e.g., 100% Hexane or DCM). If tailing was observed on TLC, add 0.5% triethylamine to this slurry.
-
-
Column Packing:
-
Pour the slurry into the column and use gentle air pressure to pack a stable, uniform bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or another strong, volatile solvent (like DCM).
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a solvent like DCM, add 2-3 times its weight in silica, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1 or 100% DCM).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 0% to 10% Methanol in DCM.[5]
-
Collect fractions and monitor them by TLC to identify the ones containing your pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Chromatography Troubleshooting Table
| Problem | Probable Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target.[5] |
| Product Tailing | Strong interaction with acidic silica. | Add 0.1-1% triethylamine to the mobile phase. Use neutralized silica gel. |
| Cracked Column Bed | Improper packing; solvent polarity changed too quickly. | Pack the column carefully. Use a pre-mixed gradient or increase polarity in small steps. |
| Low Recovery | Compound is degrading on the column or is too polar to elute. | Use neutralized silica or alumina. Increase mobile phase polarity significantly at the end to flush the column. |
Protocol 2: Purification via Recrystallization
Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[5]
Workflow for Recrystallization Solvent Screening
Caption: Decision workflow for finding a suitable recrystallization solvent system.
Step-by-Step Recrystallization Protocol
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Dissolution: Place the crude material in a flask. Add a small amount of a suitable "good" solvent (e.g., Isopropanol, Ethyl Acetate). Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until dissolution is just complete to avoid using an excess.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool or placing it in a warm bath can encourage the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of precipitated product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature, to remove all traces of solvent.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (CAS 930093-72-4) in bioassays. This document provides in-depth troubleshooting strategies and foundational knowledge to ensure reliable and reproducible experimental outcomes.
Introduction to the Solubility Challenge
This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol .[1] Like many compounds in drug discovery, particularly those with aromatic ring structures, it is anticipated to have low aqueous solubility.[2][3] Poor solubility can lead to a host of experimental artifacts, including underestimated compound potency, inconsistent results, and even direct compound precipitation in assay plates, which can interfere with readout technologies.[2] This guide will walk you through a systematic approach to diagnose and resolve these solubility-related issues.
Troubleshooting Guide: Question & Answer Format
Q1: My initial attempt to dissolve the compound directly in aqueous buffer failed. What is the standard first step for solubilizing a poorly soluble compound like this for in vitro assays?
A1: The industry-standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, a technique known as co-solvency.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity for a broad range of organic molecules.[2]
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous, cell culture-grade DMSO
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Sterile, amber glass vial or a microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate Mass: To prepare a 10 mM stock solution, for example, you would dissolve 2.357 mg of the compound in 1 mL of DMSO.
-
Weighing: Accurately weigh the desired amount of the compound into the sterile vial.
-
Dissolution: Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but be cautious about potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice of the solid compound and form favorable interactions, leading to dissolution. By creating a concentrated stock, you can introduce the compound into your aqueous assay medium with a minimal final concentration of the organic solvent, which is crucial for minimizing solvent-induced toxicity or off-target effects.[2]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
A2: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when the compound, which is stable in the high-DMSO environment of the stock solution, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower. The key is to control the dilution process and potentially modify the final assay medium.
Sources
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Optimizing reaction conditions for the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges of this specific synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction to the Synthesis
The synthesis of this compound is a vital process in the development of various pharmacologically active molecules. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions extensively used in the functionalization of heteroaromatic rings.[1] Specifically, this synthesis is a variation of the Williamson ether synthesis, where the alkoxide of 2-methyl-3-hydroxypyridine acts as the nucleophile, displacing a chloride ion from the electron-deficient 4,6-dichloro-5-methylpyrimidine ring.[2]
The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, and the chlorine atoms at the C4 and C6 positions are good leaving groups.[3] The challenge in this synthesis often lies in achieving selective mono-substitution and avoiding common side reactions. This guide will address these challenges in a practical, question-and-answer format.
Visualizing the Reaction Pathway
To provide a clear overview, the general synthetic route is depicted below.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to directly address potential issues you may encounter during the synthesis.
Low or No Product Yield
Question 1: I am observing a very low yield of my target product, or the reaction is not proceeding at all. What are the likely causes?
Answer: Low or no yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inefficient Deprotonation of the Hydroxypyridine: The first step of the reaction is the deprotonation of 2-methyl-3-hydroxypyridine to form the corresponding alkoxide. If the base is not strong enough or is of poor quality, the concentration of the active nucleophile will be low.
-
Troubleshooting:
-
Base Selection: For hydroxypyridines, a moderately strong base is typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice.[4] For a more forceful approach, sodium hydride (NaH) can be used, which will irreversibly deprotonate the alcohol.[5][6] Ensure the base is dry and of high purity.
-
Anhydrous Conditions: If using a strong base like NaH, ensure your reaction is conducted under strictly anhydrous conditions. Any moisture will quench the hydride, rendering it ineffective.
-
-
-
Suboptimal Reaction Temperature: Like many organic reactions, the rate of this SNAr reaction is temperature-dependent.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-100 °C can significantly enhance the reaction rate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
-
-
Poor Quality of Starting Materials: Impurities in either 4,6-dichloro-5-methylpyrimidine or 2-methyl-3-hydroxypyridine can inhibit the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials by checking their melting point, NMR, or by passing them through a short plug of silica gel if necessary.
-
-
Formation of Multiple Products
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?
Answer: The formation of multiple products is a common issue, primarily due to the presence of two reactive chloro-substituents on the pyrimidine ring.
-
Di-substituted Byproduct: The most likely byproduct is the di-substituted pyrimidine, where both chlorine atoms have been displaced by the 2-methyl-3-hydroxypyridine nucleophile.
-
Troubleshooting:
-
Stoichiometry Control: To favor mono-substitution, use a slight excess of the 4,6-dichloro-5-methylpyrimidine (e.g., 1.1-1.2 equivalents) relative to the 2-methyl-3-hydroxypyridine. This ensures that the nucleophile is the limiting reagent.
-
Controlled Addition: Add the solution of the deprotonated 2-methyl-3-hydroxypyridine slowly to the solution of the dichloropyrimidine. This maintains a low concentration of the nucleophile in the reaction mixture, disfavoring the second substitution.
-
Lower Reaction Temperature: The second substitution reaction often requires a higher activation energy. Running the reaction at a lower temperature can sometimes improve the selectivity for the mono-substituted product.
-
-
-
Reaction at the Pyridine Nitrogen: While less common for a Williamson ether synthesis, under certain conditions, alkylation could potentially occur at the nitrogen of the 2-methyl-3-hydroxypyridine.
-
Troubleshooting:
-
The use of a non-nucleophilic base like potassium carbonate or sodium hydride favors the formation of the oxygen-centered nucleophile (the alkoxide), minimizing N-alkylation.
-
-
Product Purification Challenges
Question 3: I am having difficulty purifying my product. What are the recommended methods?
Answer: Purifying the target compound from unreacted starting materials and byproducts requires a systematic approach.
-
Work-up Procedure:
-
After the reaction is complete, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with brine can help remove residual DMF if it was used as the solvent.
-
-
Chromatography:
-
Column Chromatography: This is the most effective method for separating the desired product from the di-substituted byproduct and unreacted starting materials. A silica gel column is typically used.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is often effective. The di-substituted product, being more polar, will elute later than the mono-substituted product. Monitor the fractions by TLC.
-
-
-
Recrystallization:
-
If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane, diethyl ether).
-
-
Detailed Experimental Protocol
The following protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4,6-Dichloro-5-methylpyrimidine | 163.01 | 1.1 | 179.3 mg |
| 2-Methyl-3-hydroxypyridine | 109.13 | 1.0 | 109.1 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.5 | 207.3 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexane | 86.18 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methyl-3-hydroxypyridine (109.1 mg, 1.0 mmol) and anhydrous potassium carbonate (207.3 mg, 1.5 mmol).
-
Add 2 mL of anhydrous DMF to the flask.
-
In a separate dry vial, dissolve 4,6-dichloro-5-methylpyrimidine (179.3 mg, 1.1 mmol) in 3 mL of anhydrous DMF.
-
-
Reaction:
-
Stir the suspension of 2-methyl-3-hydroxypyridine and potassium carbonate at room temperature for 15 minutes to facilitate the formation of the potassium salt.
-
Slowly add the solution of 4,6-dichloro-5-methylpyrimidine to the reaction flask dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization
-
Expected Molecular Weight: 235.67 g/mol [4]
-
1H NMR: Expect signals for the methyl groups on the pyrimidine and pyridine rings, as well as aromatic protons from both rings.
-
Mass Spectrometry (MS): Expect to see the molecular ion peak [M+H]+ at m/z 236.
Troubleshooting Workflow
The following diagram provides a decision-making tree for troubleshooting common issues in this synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
Side product analysis in the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. As a critical intermediate in various pharmaceutical development programs, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side products and analytical challenges encountered during its synthesis.
Introduction to the Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The key starting materials are 4,6-dichloro-5-methylpyrimidine and 2-methyl-3-hydroxypyridine. While seemingly straightforward, this reaction can yield several side products that may complicate purification and compromise the quality of the final compound. Understanding the formation of these impurities is the first step in troubleshooting and optimizing the synthetic protocol.
Caption: Figure 1. Overview of the synthesis and potential side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side products include:
-
Isomeric Byproduct: 4-((2-methylpyridin-3-yl)oxy)-5-methyl-6-chloropyrimidine, arising from the nucleophilic attack at the C4 position of the pyrimidine ring instead of the desired C6 position. The regioselectivity of SNAr reactions on dichloropyrimidines can be influenced by substituents on the ring.[1][2]
-
Di-substitution Byproduct: 4,6-bis((2-methylpyridin-3-yl)oxy)-5-methylpyrimidine, where both chlorine atoms are displaced by the 2-methyl-3-hydroxypyridine nucleophile.
-
Hydrolysis Products: Formation of hydroxylated pyrimidines due to the presence of water in the reaction mixture. This can lead to the hydrolysis of the starting material (4,6-dichloro-5-methylpyrimidine) to 4-hydroxy-6-chloro-5-methylpyrimidine, or the hydrolysis of the product to 4-hydroxy-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine.
Q2: How can I minimize the formation of the isomeric byproduct?
A2: The regioselectivity of the nucleophilic aromatic substitution is a key factor.[1][2] While complete elimination of the isomer can be challenging, its formation can often be minimized by carefully controlling the reaction conditions. Factors such as the choice of base, solvent, and reaction temperature can influence the C4 versus C6 selectivity. A thorough screening of these parameters is recommended.
Q3: What analytical techniques are best suited for identifying these side products?
A3: A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for the initial identification and quantification of the main product and its impurities. For unambiguous structural elucidation of the byproducts, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard.
Troubleshooting Guide: Side Product Identification and Analysis
This section provides a detailed guide to identifying potential side products based on their expected analytical signatures.
Issue 1: An unexpected peak is observed in my HPLC chromatogram with a similar retention time to the main product.
This is often indicative of the isomeric byproduct , 4-((2-methylpyridin-3-yl)oxy)-5-methyl-6-chloropyrimidine. Due to their similar structures, the desired product and its regioisomer may have very close retention times.
Identification Strategy:
-
LC-MS Analysis: The isomeric byproduct will have the same molecular weight and, therefore, the same m/z value as the desired product in the mass spectrum. However, their fragmentation patterns in MS/MS may differ slightly due to the different positions of the substituent.
-
¹H NMR Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H NMR is the most definitive technique for identification. The chemical shifts of the pyrimidine and pyridine protons will be subtly different between the two isomers.
| Compound | Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Target Product | Pyrimidine H-2: ~8.5 ppm (s); Pyridine protons: multiplet in the aromatic region; Pyrimidine -CH₃: ~2.3 ppm (s); Pyridine -CH₃: ~2.5 ppm (s) |
| Isomeric Byproduct | Pyrimidine H-2: ~8.6 ppm (s); Pyridine protons: multiplet in the aromatic region; Pyrimidine -CH₃: ~2.4 ppm (s); Pyridine -CH₃: ~2.5 ppm (s) |
Note: These are predicted chemical shifts and may vary based on the solvent and other factors. The key is the relative difference in the chemical shifts of the pyrimidine proton and methyl group between the two isomers.
Experimental Protocol: HPLC-MS Method for Isomer Separation
A gradient method is often necessary to achieve baseline separation of the isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode.
Caption: Figure 2. Workflow for identifying the isomeric byproduct.
Issue 2: A peak with a significantly higher molecular weight is detected in the LC-MS.
This is likely the di-substitution byproduct , 4,6-bis((2-methylpyridin-3-yl)oxy)-5-methylpyrimidine. This impurity arises from the reaction of the desired product or unreacted starting material with a second molecule of 2-methyl-3-hydroxypyridine.
Identification Strategy:
-
LC-MS Analysis: The di-substitution product will have a distinct m/z value corresponding to the addition of a second (2-methylpyridin-3-yl)oxy group and the loss of the remaining chlorine atom.
-
Expected [M+H]⁺ for the di-substitution product: ~348.15 g/mol .
-
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show two sets of signals for the two (2-methylpyridin-3-yl)oxy moieties, and the absence of the pyrimidine H-2 proton signal if the substitution is symmetrical.
Table of Expected Molecular Weights:
| Compound | Molecular Formula | Exact Mass ( g/mol ) |
| Target Product | C₁₁H₁₀ClN₃O | 235.05 |
| Isomeric Byproduct | C₁₁H₁₀ClN₃O | 235.05 |
| Di-substitution Byproduct | C₁₇H₁₆N₄O₂ | 308.13 |
| Hydrolysis of Product | C₁₁H₁₁N₃O₂ | 217.08 |
| Hydrolysis of Starting Material | C₅H₅ClN₂O | 144.01 |
Issue 3: Peaks corresponding to the loss of a chlorine atom and the addition of a hydroxyl group are observed in the LC-MS.
These are indicative of hydrolysis byproducts . The presence of moisture in the reaction can lead to the hydrolysis of either the starting material or the final product.
Identification Strategy:
-
LC-MS Analysis:
-
Hydrolysis of 4,6-dichloro-5-methylpyrimidine: This will result in a peak with an m/z corresponding to 4-hydroxy-6-chloro-5-methylpyrimidine. Expected [M+H]⁺: ~145.01 g/mol .
-
Hydrolysis of the final product: This will result in a peak with an m/z corresponding to 4-hydroxy-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. Expected [M+H]⁺: ~218.09 g/mol .
-
-
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the hydroxyl proton, which is exchangeable with D₂O, would be a key indicator.
Preventative Measures:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Summary of Potential Side Products and their Identification
| Side Product | Formation Mechanism | Key Identification Feature (LC-MS) | Key Identification Feature (¹H NMR) |
| Isomeric Byproduct | Nucleophilic attack at C4 | Same m/z as the product | Different chemical shifts for pyrimidine proton and methyl group |
| Di-substitution Byproduct | Reaction with a second equivalent of nucleophile | Higher m/z (addition of C₅H₅NO) | Presence of signals for two pyridyl moieties |
| Hydrolysis of Starting Material | Reaction of dichloropyrimidine with water | Lower m/z (loss of Cl, addition of OH) | Presence of a hydroxyl proton signal |
| Hydrolysis of Product | Reaction of the chloro-product with water | Lower m/z (loss of Cl, addition of OH) | Presence of a hydroxyl proton signal |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
SparkNotes. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 4,6-dichloro-5-methylpyrimidine. [Link]
-
PubChem. (n.d.). 2-methyl-3-hydroxypyridine. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
Sources
Enhancing the stability of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine in solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (CAS No. 930093-72-4)[1]. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues in solution, ensuring the integrity and reproducibility of your experimental results.
Section 1: Quick Reference - Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when handling this compound in solution.
Q1: My stock solution in an aqueous buffer is showing a new, more polar peak on HPLC over time. What is happening?
A: You are likely observing hydrolysis of the chloro group on the pyrimidine ring. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water. This reaction replaces the chlorine with a hydroxyl group, forming the corresponding pyrimidone derivative. This product is significantly more polar, resulting in an earlier elution time on a reverse-phase HPLC column. This hydrolysis can be catalyzed by acidic or basic conditions.[2][3][4]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A: For short-term experiments, maintaining a pH range of 6.0-7.5 is recommended. The pyridine nitrogen atom (pKa ~5.2)[5][6][7] and pyrimidine nitrogens are basic and will be protonated under acidic conditions, which can increase the rate of hydrolysis. Strongly basic conditions (pH > 9) should also be avoided as they can promote direct hydroxide-mediated hydrolysis. If your experiment requires a different pH, stability should be empirically determined at that specific pH and temperature.
Q3: Which solvents are recommended for long-term storage of stock solutions?
A: For long-term storage, anhydrous aprotic solvents are highly recommended to prevent hydrolysis. Suitable options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
When preparing solutions, ensure solvents are of high purity and low water content. Solutions should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption.
Q4: I've noticed a slight yellowing of my solid compound/solution over time. Is this a concern?
A: Yes, a color change can indicate degradation. While pure this compound is typically a white to off-white solid, discoloration may suggest slow decomposition or oxidation, particularly if exposed to light or air.[6] It is crucial to re-analyze the purity of the sample by HPLC or LC-MS before use. Store the compound in the dark and under an inert atmosphere (e.g., argon or nitrogen) for best results.
Q5: Can I heat my solution to aid in dissolution?
A: Gentle warming (e.g., 30-40°C) for a short period may be acceptable in aprotic solvents like DMSO. However, heating in aqueous or protic solvents (like methanol or ethanol) is strongly discouraged as it will significantly accelerate the rate of hydrolysis and other potential degradation reactions.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving stability problems.
Issue 1: Rapid Degradation Observed in an Experimental Assay
-
Symptom: Loss of parent compound peak and/or appearance of new peaks in HPLC/LC-MS analysis within hours of preparing the working solution.
-
Primary Suspect: Hydrolysis of the 4-chloro substituent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Poor reproducibility of bioassay results or quantified amounts.
-
Primary Suspect: Inconsistent stability of the compound due to variations in solution preparation and handling.
Diagnostic Questions & Recommended Actions
| Question | Possible Cause | Recommended Action |
| How old is the stock solution? | A degraded stock solution will lead to lower effective concentrations. | Prepare fresh stock solutions in anhydrous DMSO every 2-4 weeks. Validate the concentration of a new stock against a previously prepared one if needed. |
| How was the working solution prepared? | The time between dilution into aqueous buffer and use in the assay is critical. | Standardize the protocol. Dilute the DMSO stock into the final aqueous buffer immediately before adding it to the assay. Do not store aqueous dilutions. |
| Are you using the same source/batch of solvents and buffers? | Water content in aprotic solvents or impurities in buffers can catalyze degradation. | Use high-purity, anhydrous-grade solvents. Ensure buffer components are of high quality and pH is consistently verified. |
| Is the solution being vortexed excessively or exposed to sonication? | High energy input can locally increase temperature and accelerate degradation. | Mix gently by inversion or brief, low-speed vortexing. Avoid sonication, especially in protic solvents. |
Section 3: Key Degradation Pathway
The primary degradation route for this compound in the presence of nucleophiles, particularly water, is the hydrolysis of the C4-Cl bond.
Caption: Primary hydrolytic degradation pathway.
This reaction results in a mass shift of -18.45 Da (loss of HCl, addition of H₂O), which is readily detectable by mass spectrometry (LC-MS).[8]
Section 4: Experimental Protocols
Protocol 1: Short-Term Aqueous Stability Assessment via HPLC
This protocol outlines a method to quickly assess the stability of the compound in a specific aqueous buffer.
Objective:
To determine the percentage of the parent compound remaining after incubation in an aqueous buffer at a set temperature over 24 hours.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other modifier
-
Autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~5 mg of the compound.
-
Dissolve in anhydrous DMSO to make a 10 mM stock solution. Mix gently until fully dissolved. This is your Stock A .
-
-
Working Solution Preparation (t=0 sample):
-
Dilute Stock A 1:100 in your aqueous buffer to a final concentration of 100 µM. (e.g., 10 µL of Stock A into 990 µL of buffer). This is your Working Solution .
-
Immediately transfer an aliquot of the Working Solution to an HPLC vial. This is your T0 sample .
-
Inject the T0 sample onto the HPLC system without delay.
-
-
Incubation:
-
Place the remaining Working Solution in a sealed container at the desired test temperature (e.g., room temperature, ~25°C, or 37°C).
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated Working Solution .
-
Transfer it to a new HPLC vial and place it in the autosampler (preferably cooled at 4°C).
-
-
HPLC Analysis:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an appropriate wavelength (e.g., 254 nm or 270 nm) based on the compound's UV-Vis spectrum.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot % Remaining versus Time. A significant drop indicates instability under the tested conditions.
-
This protocol provides a framework for stability testing.[9][10] It is crucial to validate analytical methods to ensure accurate results.[11][12]
Section 5: References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development - ACS Publications. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. AGU Publications. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Process for the preparation of chloropyrimidines. Google Patents.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
-
Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Solution Stability In Analytical Method Validation: How To Perform. PharmaGuru. [Link]
-
Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry. [Link]
-
Pyridine. Sciencemadness Wiki. [Link]
-
This compound. Molbase. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC - NIH. [Link]
-
Pyridine. Wikipedia. [Link]
-
4-CHLORO-5-METHYL-6-(2-METHYLPYRIDIN-3-YLOXY)PYRIMIDINE, 97% Purity, C11H10ClN3O, 1 gram. CP Lab Safety. [Link]
-
4-Chloro-2-methylpyrimidine. PubChem. [Link]
-
Pyridine. PubChem - NIH. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in assays with 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Technical Support Center: 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Introduction: A Proactive Approach to Assay Consistency
The core philosophy of this guide is built on three pillars: understanding the molecule's intrinsic properties, validating its behavior in your specific assay environment, and systematically isolating variables to pinpoint the source of inconsistency. By explaining the causality behind each recommendation, we aim to provide a self-validating framework for your research.
Part 1: Frequently Asked Questions (FAQs) - Initial Triage
This section addresses the most common high-level issues encountered by users.
Q1: My compound shows significantly lower or more variable bioactivity than expected in my cell-based assay. Where should I start?
A1: This is a frequent issue that typically originates from two primary sources: suboptimal compound delivery to the target or unintended compound degradation.
-
Confirm Compound Solubility: Pyrimidine derivatives, despite appearing dissolved to the naked eye, can form micro-precipitates in aqueous assay media, drastically reducing the effective concentration.[1] Always verify solubility under your exact assay conditions (media, serum concentration, temperature).
-
Assess Compound Stability: The chloro-substituent on the pyrimidine ring can be susceptible to nucleophilic displacement, and the overall structure may be sensitive to pH shifts or enzymatic activity within the cell culture environment.[2][3]
-
Evaluate Cell Health: Ensure your cells are healthy, within a consistent and low passage number, and seeded at an optimal density. Stressed or inconsistently plated cells are a major source of variability.
Q2: I'm observing high variability between replicate wells, even within the same plate. What are the likely causes?
A2: High intra-plate variability often points to issues with compound handling, dispensing, or stability over the course of the experiment.
-
Precipitation During Dilution: The most common cause is compound crashing out of solution during serial dilutions or upon final addition to the aqueous assay buffer. This leads to a non-homogenous distribution in the plate.
-
Inadequate Mixing: Ensure thorough but gentle mixing after adding the compound to the wells. Insufficient mixing can create concentration gradients across the well.
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the compound and other media components, leading to artifactual results. Use a humidity cassette or surround the experimental wells with sterile PBS or media.
-
Short-Term Stability: The compound may be degrading over the time it takes to prepare and dispense it across a 96- or 384-well plate.
Q3: My results from biochemical (e.g., enzyme inhibition) assays are inconsistent. How does this differ from cell-based troubleshooting?
A3: While solubility and stability remain key concerns, biochemical assays introduce other variables.
-
Direct Assay Interference: The compound's structure may interfere with the assay's detection method (e.g., absorbance, fluorescence). The pyridinyl moiety or the pyrimidine core could possess intrinsic fluorescence or quenching properties.
-
Reactivity with Assay Components: The chloro group is a potential electrophile. It could react with nucleophilic residues (like cysteine) on the target enzyme or with assay reagents like DTT or β-mercaptoethanol, leading to a loss of active compound.
-
Buffer pH and Ionic Strength: The compound's charge state and stability can be highly dependent on the pH of the reaction buffer.[4] Small variations in buffer preparation can lead to significant changes in activity.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating and Optimizing Compound Solubility
Inconsistent bioactivity is frequently a symptom of poor solubility. The perceived concentration is not the effective concentration if the compound precipitates.
The Underlying Chemistry: The compound possesses a relatively rigid, fused-ring structure, which can favor crystal lattice formation over solvation in polar, aqueous environments. While likely soluble in organic solvents like DMSO, its solubility in buffers is limited.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing solubility issues.
Step-by-Step Protocol: Kinetic Solubility Assessment
This protocol allows you to determine the practical solubility limit in your specific assay medium.
-
Prepare Stock: Create a high-concentration stock solution (e.g., 10-20 mM) of the compound in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing.
-
Prepare Assay Medium: Use the exact same buffer or cell culture medium (including serum, if applicable) that you use in your final assay.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into the assay medium. It is critical that the final DMSO concentration in each well matches what you use in your experiment (typically ≤0.5%).
-
Incubation and Measurement: Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours). Measure the turbidity by reading absorbance at a wavelength between 600-700 nm on a plate reader.
-
Analysis: The concentration at which you begin to see a significant increase in absorbance above the background (medium + DMSO only) is your kinetic solubility limit. Your highest assay concentration should be kept below this limit.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | High solvating power for many organic molecules. |
| Final DMSO % in Assay | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced toxicity or artifacts. |
| Solubility Check | Nephelometry or Turbidity | Direct, quantitative measure of precipitation. |
| Working Concentration | Stay below measured kinetic solubility limit | Ensures the nominal concentration equals the effective concentration. |
Guide 2: Assessing Compound Stability
Chemical stability cannot be assumed. Degradation leads to a decrease in the concentration of the active compound over time, causing inconsistent results, especially in longer-term assays.
The Underlying Chemistry: The C-Cl bond on the pyrimidine ring is a potential liability. It is an electrophilic site susceptible to attack by nucleophiles present in assay media (e.g., water, amines, thiols from amino acids like cysteine). This hydrolysis or substitution reaction would yield an inactive species. The stability of pyrimidine derivatives can also be pH-dependent.[2][4]
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing stability issues.
Step-by-Step Protocol: HPLC-Based Stability Assessment
-
Preparation: Prepare a solution of the compound in your final assay buffer at the highest working concentration. Also prepare a control sample in a stable solvent like Acetonitrile:Water (1:1).
-
Incubation: Incubate the assay buffer sample under the exact conditions of your experiment (temperature, light, CO2).
-
Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample, quench any potential reaction by adding an equal volume of cold acetonitrile, and store at -20°C until analysis.
-
HPLC Analysis: Analyze all samples, including the T=0 control, by reverse-phase HPLC with UV detection.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>5-10%) in the parent peak area, especially with the appearance of new peaks, indicates degradation.
| Potential Cause of Instability | Recommended Action | Rationale |
| Hydrolysis (pH dependent) | Test stability in buffers with different pH values (e.g., 6.5, 7.4, 8.0). | To find the optimal pH range for compound stability.[4] |
| Reaction with Media Components | Simplify the buffer. Test stability in PBS vs. full cell culture medium. | To identify if complex components like amino acids or vitamins are causing degradation. |
| Photodegradation | Perform the assay in the dark or using plates protected from light. | Aromatic heterocyclic systems can be light-sensitive. |
| Freeze-Thaw Cycles | Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. | Can introduce water condensation and cause degradation over time. |
Part 3: Addressing Potential Assay Interference
If solubility and stability have been confirmed, the compound may be directly interfering with the assay technology.
Step-by-Step Protocol: Ruling Out Assay Interference
-
Run a Compound-Only Control: In your assay plate, include wells that contain only the assay buffer and the compound at various concentrations, but without the biological component (cells or enzyme).
-
Process the Plate: Add the detection reagents as you would normally (e.g., MTT, CellTiter-Glo®, fluorescent substrate).
-
Analyze the Signal:
-
Signal Generation: If you see a signal that changes with compound concentration in these acellular/azymatic wells, the compound is directly reacting with your detection reagents or has intrinsic properties (e.g., color, fluorescence) that interfere.
-
Signal Quenching: Compare the signal from a "reagent + buffer only" well to a "reagent + buffer + compound" well. A decrease in signal indicates the compound is quenching your fluorescent or luminescent signal.
-
| Interference Type | Example | Solution |
| Colorimetric (Absorbance) | Compound absorbs light at the same wavelength as the assay product (e.g., formazan in MTT assays). | Measure the absorbance of the compound alone and subtract this background from the test wells.[5] |
| Fluorescence | Compound is intrinsically fluorescent at the excitation/emission wavelengths of the assay. | Switch to an orthogonal detection method (e.g., luminescence, absorbance). |
| Reagent Reactivity | The chloro-group reacts with a thiol-containing luminescent probe (e.g., luciferin). | Confirm reagent compatibility or choose an alternative assay. |
References
- BenchChem Technical Support Team. (2025). troubleshooting low bioactivity in pyrimidine thione assays. BenchChem.
- BenchChem Technical Support. (2025).
- JETIR. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org.
-
Lykasova, E., et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
- BenchChem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. BenchChem.
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
Parks, R. E., & Agarwal, K. C. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC. [Link]
-
Fijałek, Z., et al. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
-
Abo-Elmaali, D., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
-
Various Authors. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Welcome, researchers, scientists, and drug development professionals. This technical support center provides in-depth guidance for the synthesis of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. This guide is structured to address common challenges and frequently asked questions encountered during laboratory and scale-up synthesis.
I. Reaction Overview and Mechanism
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile reaction in heterocyclic chemistry involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile.[1][2][3] In this specific synthesis, the hydroxyl group of 2-methylpyridin-3-ol acts as the nucleophile, attacking the electron-poor pyrimidine ring of 4,6-dichloro-5-methylpyrimidine. The reaction is facilitated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile, the corresponding alkoxide.
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The two chlorine atoms further withdraw electron density, activating the ring for nucleophilic attack.[4] The general mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3]
II. Experimental Protocol: A Representative Procedure
This protocol provides a general method for the synthesis of this compound. Please note that optimization of reaction conditions may be necessary for specific applications and scales.
Materials:
-
4,6-dichloro-5-methylpyrimidine
-
2-methylpyridin-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen inlet/outlet for inert atmosphere
-
Addition funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpyridin-3-ol (1.0 equivalent) to a dry round-bottom flask containing anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: In a separate flask, dissolve 4,6-dichloro-5-methylpyrimidine (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the previously prepared alkoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Caution: Quenching of residual NaH will produce hydrogen gas.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive Nucleophile: Incomplete deprotonation of 2-methylpyridin-3-ol. 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Poor Quality Reagents: Degradation of starting materials or solvent containing water. | 1. Base and Alkoxide Formation: Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Extend the stirring time after NaH addition to ensure complete alkoxide formation. Alternatively, consider a stronger base or different solvent system. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress. Be mindful that excessively high temperatures can lead to side reactions. 3. Reagent and Solvent Quality: Use freshly opened or properly stored anhydrous DMF. Ensure the purity of both 4,6-dichloro-5-methylpyrimidine and 2-methylpyridin-3-ol. |
| Formation of Di-substituted Byproduct | 1. Excess Nucleophile: More than one equivalent of the alkoxide is present. 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the slower, second substitution. | 1. Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of 2-methylpyridin-3-ol. Carefully control the stoichiometry of the base. Adding the dichloropyrimidine solution to the alkoxide solution can sometimes help minimize di-substitution. 2. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant formation of the di-substituted product occurs. |
| Presence of Unreacted 4,6-dichloro-5-methylpyrimidine | 1. Insufficient Nucleophile or Base: Not enough of the active nucleophile to react with all the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Check Stoichiometry: Re-evaluate the amounts of 2-methylpyridin-3-ol and base used. 2. Extend Reaction Time: Continue monitoring the reaction for a longer period to ensure it has reached completion. |
| Difficult Purification | 1. Close Polarity of Product and Byproducts: The desired product and impurities have similar Rf values on TLC. 2. Oily Product: The product does not solidify. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Recrystallization/Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and allowing it to cool slowly. Alternatively, trituration with a non-polar solvent like hexane or pentane may yield a solid. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it important to use an inert atmosphere for this reaction?
A1: The primary reason for using an inert atmosphere (nitrogen or argon) is the use of sodium hydride (NaH). NaH is highly reactive and can be deactivated by moisture in the air. Furthermore, it reacts exothermically with water to produce flammable hydrogen gas. Maintaining an inert atmosphere ensures the integrity of the base and the safety of the reaction.
Q2: What is the expected regioselectivity of the reaction? Will the nucleophile attack the C4 or C6 position?
A2: For 4,6-dichloro-5-methylpyrimidine, the C4 and C6 positions are electronically similar. The methyl group at the C5 position may exert a slight steric and electronic influence, but significant regioselectivity between the C4 and C6 positions is generally not expected. The product will likely be a mixture of this compound and 6-chloro-5-methyl-4-((2-methylpyridin-3-yl)oxy)pyrimidine. In many applications, these isomers may have similar properties and may not require separation. However, if a single isomer is required, careful chromatographic separation or alternative synthetic strategies may be necessary.
Q3: Can other bases be used instead of sodium hydride?
A3: Yes, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide (t-BuOK) is a common alternative. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may also be effective, but they typically require higher reaction temperatures and longer reaction times. The choice of base can influence the reaction rate and side product formation, so optimization may be required.
Q4: What are the key considerations for scaling up this synthesis?
A4:
-
Heat Management: The initial deprotonation with sodium hydride can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction. This may require the use of a jacketed reactor with a cooling system.
-
Reagent Addition: The addition of sodium hydride and the solution of 4,6-dichloro-5-methylpyrimidine should be done at a controlled rate to manage any exotherms.
-
Mixing: Efficient stirring is critical to ensure homogeneity, especially during the addition of the solid sodium hydride and for maintaining a consistent temperature throughout the reaction vessel.
-
Work-up and Extraction: Handling larger volumes during quenching and extraction requires appropriate equipment. The quenching of a large amount of residual NaH must be performed with extreme caution in a well-ventilated area.
-
Purification: Column chromatography can be challenging and costly on a large scale. Developing a robust crystallization or recrystallization procedure for the final product is highly desirable for industrial-scale production.
Q5: How can I monitor the reaction progress effectively?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis and to confirm the identity of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
V. Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway for the target molecule.
Troubleshooting Decision Tree
Sources
Minimizing degradation of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine during storage
Technical Support Center: 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
A Guide to Minimizing Degradation During Storage and Handling
Preamble for the Senior Application Scientist: This guide addresses the critical need for maintaining the stability and purity of this compound, a key intermediate in pharmaceutical research and development. Due to the absence of extensive public stability data for this specific molecule, the recommendations herein are grounded in the fundamental chemical principles governing its core functional groups: the chloropyrimidine and the pyridyl ether moieties. This document synthesizes established knowledge of related compounds to provide a robust framework for storage, handling, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is paramount to preserving the compound's integrity. The recommended conditions are summarized below.
| Parameter | Short-Term Storage (≤ 30 days) | Long-Term Storage (> 30 days) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of potential hydrolytic and thermal degradation reactions.[1] |
| Atmosphere | Tightly sealed container | Store under an inert gas (Argon or Nitrogen) | The chloro group on the pyrimidine ring is susceptible to hydrolysis; excluding moisture is critical.[2][3][4] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial stored in the dark) | Pyrimidine and pyridine rings can absorb UV radiation, leading to photodegradation.[1][5][6] |
| Container | Tightly sealed, chemically resistant glass vial (e.g., borosilicate) with a PTFE-lined cap. | Same as short-term. | Prevents moisture ingress and ensures no reaction with the container material. |
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
A2: The two most probable degradation pathways, based on the molecule's structure, are hydrolysis and photodegradation .
-
Hydrolysis: The electron-deficient pyrimidine ring makes the chlorine atom susceptible to nucleophilic attack by water, replacing the chloro group with a hydroxyl group to form 4-hydroxy-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (a pyrimidone).[2][3][7]
-
Photodegradation: The aromatic systems in the molecule can absorb UV-Vis light, which can lead to the formation of reactive excited states and subsequent decomposition.[5][6]
Q3: How should I handle the compound upon receipt to maximize its shelf-life?
A3: Upon receiving a new shipment, follow these steps:
-
Inspect: Check that the container seal is intact and there are no visible signs of discoloration or clumping.
-
Equilibrate: Before opening, allow the container to warm to room temperature over 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquot: If you plan to use the compound for multiple experiments over time, it is highly advisable to weigh out smaller, single-use aliquots into separate, properly labeled amber vials.
-
Inert & Seal: Purge the headspace of the primary container and all aliquots with an inert gas (argon or nitrogen) before tightly sealing.
-
Store Immediately: Place the primary container and all aliquots into the appropriate long-term storage condition (-20°C, protected from light).
Part 2: The Chemistry of Degradation
Understanding the mechanisms of degradation is key to preventing them. The primary threats are water and light.
Mechanism 1: Hydrolysis
The C4-position on the pyrimidine ring, bonded to the chlorine atom, is electrophilic. Water, even trace amounts from atmospheric humidity, can act as a nucleophile and attack this carbon. This results in the substitution of the chlorine atom with a hydroxyl group, forming the corresponding pyrimidone and releasing hydrochloric acid (HCl). This pyrimidone is likely inactive in subsequent reactions where the chloro group is the intended reactive site (e.g., nucleophilic aromatic substitution).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Validation & Comparative
Comparing the activity of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine with known inhibitors
A Comparative Guide to the Kinase Inhibitory Activity of Novel Pyrimidine Derivatives
Abstract
This guide provides a comprehensive framework for evaluating the biological activity of novel chemical entities, using the uncharacterized compound 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, hereafter designated Compound X , as a case study. As public data on Compound X's activity is unavailable, we present a robust, field-proven workflow for its characterization. We hypothesize a plausible biological target, the Janus kinase 2 (JAK2), based on the compound's pyrimidine core, a privileged scaffold in kinase inhibitor design[1][2][3]. This guide details the head-to-head comparison of Compound X's hypothetical activity against two globally approved, best-in-class JAK inhibitors: Ruxolitinib and Fedratinib . We provide detailed, step-by-step protocols for essential in vitro and cell-based assays, criteria for data interpretation, and a logical framework for advancing promising lead compounds.
Introduction: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in mediating signals from cytokine and growth factor receptors.[4][5] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating fundamental cellular processes like hematopoiesis, immunity, and inflammation.[4][6]
Dysregulation of this pathway, particularly through activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[7][8] Consequently, JAKs have emerged as high-value therapeutic targets.[7][9] Small molecule inhibitors that target the ATP-binding site of JAKs have revolutionized the treatment of these diseases.[10][11][12]
Compound X, featuring a pyrimidine nucleus, belongs to a chemical class well-represented among potent kinase inhibitors.[1][3][13] This guide outlines the experimental strategy to determine if Compound X is a viable inhibitor of JAK2 and to benchmark its performance against established therapeutics.
Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.
Profile of Comparative Inhibitors
A meaningful comparison requires benchmarking against industry-standard compounds. We have selected two FDA-approved JAK inhibitors with distinct selectivity profiles.
-
Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.[14] It is a first-in-class therapeutic approved for myelofibrosis and polycythemia vera.[5][10] Its dual JAK1/JAK2 activity contributes to both its efficacy in controlling myeloproliferation (via JAK2) and its strong anti-inflammatory effects (via JAK1).[14]
-
Fedratinib (Inrebic®): A selective inhibitor of JAK2 over other JAK family members.[10][15][16] It is approved for myelofibrosis and offers a more targeted approach to inhibiting the primary driver of the disease.[16][17]
This selection allows for a nuanced comparison: benchmarking against Ruxolitinib assesses broad potency, while comparison with Fedratinib illuminates the selectivity profile of Compound X.
Experimental Design & Methodologies
To comprehensively evaluate Compound X, we will employ a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against JAK2 kinase and compare it directly to Ruxolitinib and Fedratinib.
Methodology: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[18][19][20]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution containing recombinant human JAK2 enzyme and the appropriate substrate peptide (e.g., a poly-GT peptide).
-
Prepare serial dilutions of Compound X, Ruxolitinib, and Fedratinib in DMSO, followed by a final dilution in kinase buffer to create 2X inhibitor solutions. A DMSO-only control is essential.
-
Prepare a 2X ATP solution at a concentration equal to the known Km of ATP for JAK2 to ensure competitive binding assessment.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solution (or DMSO control) to each well.
-
Add 5 µL of the 2X JAK2 enzyme/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete unused ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[19][21]
-
Convert the ADP generated to ATP and measure the light output by adding 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.[19][21]
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the In Vitro ADP-Glo™ Kinase Assay.
Cell-Based Phosphorylation Assay
Objective: To assess the ability of Compound X to inhibit JAK2 signaling within a relevant cellular context and determine its cellular potency (EC50).
Methodology: Western Blot for Phospho-STAT3 This assay measures the phosphorylation of STAT3 (at Tyr705), a direct downstream substrate of JAK2.[22] A reduction in phosphorylated STAT3 (p-STAT3) indicates inhibition of the upstream kinase, JAK2. We will use the HEL 92.1.7 human erythroleukemia cell line, which harbors a homozygous JAK2 V617F mutation, leading to constitutive activation of the JAK-STAT pathway.[23][24][25][26]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture HEL 92.1.7 cells in RPMI 1640 medium supplemented with 10% FBS.[25]
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of Compound X, Ruxolitinib, or Fedratinib for 2 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., M-PER™) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[22]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[27]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[22][27]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis and Normalization:
-
After imaging, strip the membrane and re-probe with a primary antibody for total STAT3 to ensure that changes in phosphorylation are not due to changes in total protein levels.[27]
-
Further, re-probe for a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across lanes.
-
Quantify band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the loading control. Plot the normalized data to determine the cellular EC50.
-
Hypothetical Data & Interpretation
The following tables summarize hypothetical data to illustrate how results would be presented and interpreted.
Table 1: Comparative In Vitro Kinase Inhibition (IC50)
| Compound | Target Kinase | IC50 (nM) [Hypothetical] | Selectivity vs. JAK1 (Fold) [Hypothetical] |
| Compound X | JAK2 | 15 | 20x |
| JAK1 | 300 | - | |
| Ruxolitinib | JAK2 | 2.8 [14][28] | ~1x [14] |
| JAK1 | 3.3[14][28] | - | |
| Fedratinib | JAK2 | 3.0 [15][17] | ~35x [17] |
| JAK1 | ~105 | - |
Interpretation: In this hypothetical scenario, Compound X is a potent JAK2 inhibitor. While not as potent as the benchmarks, its 20-fold selectivity for JAK2 over JAK1 suggests a profile more akin to the JAK2-selective Fedratinib than the dual inhibitor Ruxolitinib.
Table 2: Comparative Cellular Activity (EC50)
| Compound | Cell Line | Assay | EC50 (nM) [Hypothetical] |
| Compound X | HEL 92.1.7 | p-STAT3 Inhibition | 95 |
| Ruxolitinib | HEL 92.1.7 | p-STAT3 Inhibition | 150 |
| Fedratinib | HEL 92.1.7 | p-STAT3 Inhibition | 250 |
Interpretation: The cellular data corroborates the biochemical findings. An EC50 value in the nanomolar range confirms that Compound X can effectively penetrate the cell membrane and engage its intracellular target. The superior cellular potency compared to the benchmarks (in this hypothetical case) would be a significant finding, warranting further investigation into factors like cell permeability or off-target effects.
Figure 3: Decision Framework for Advancing Lead Compounds.
Conclusion and Future Directions
This guide provides a standardized, scientifically rigorous framework for the initial characterization and comparative analysis of a novel kinase inhibitor, using Compound X as a working example. By employing validated biochemical and cell-based assays and benchmarking against best-in-class inhibitors like Ruxolitinib and Fedratinib, researchers can rapidly ascertain a compound's potency, cellular activity, and preliminary selectivity profile.
Based on the hypothetical data presented, Compound X would be classified as a potent and selective JAK2 inhibitor with excellent cell permeability. The logical next steps would include:
-
Kinome-wide Selectivity Screening: Profiling Compound X against a broad panel of kinases to identify potential off-target activities.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of myeloproliferative neoplasms.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
This systematic approach ensures that only the most promising candidates, with a clear and data-supported therapeutic hypothesis, are advanced through the resource-intensive drug development pipeline.
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PubMed. (2010). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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PubMed Central. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Retrieved from [Link]
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YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
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PubMed Central. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Retrieved from [Link]
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PubMed. (2023, September 15). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]
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Cellosaurus. (n.d.). Cell line HEL 92.1.7 (CVCL_2481). Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride?. Retrieved from [Link]
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PubMed Central. (2020). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. Retrieved from [Link]
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Leibniz Institute DSMZ. (n.d.). HEL. Retrieved from [Link]
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SciELO. (2022). Focal adhesion kinase inhibition decreases cell viability and induces apoptosis of JAK2 V617F positive cells. Retrieved from [Link]
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ASH Publications. (2008). In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. Retrieved from [Link]
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Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?. Retrieved from [Link]
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Structure-activity relationship (SAR) studies of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine Analogs
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it an ideal framework for designing targeted therapies, particularly protein kinase inhibitors.[1][3] This guide focuses on the specific scaffold: This compound .
While comprehensive public-domain SAR studies on this exact analog series are limited, by deconstructing the molecule and drawing parallels from extensive research on related pyrimidine-based inhibitors, we can construct a robust and predictive SAR model. This guide synthesizes data from analogous chemical series to provide researchers with a predictive framework for designing and optimizing novel inhibitors based on this promising core structure. We will explore the distinct roles of each substituent, propose a likely mechanism of action, and provide actionable experimental protocols for synthesis and evaluation.
The Pyrimidine Core: A Versatile Anchor for Kinase Inhibition
The 2,4-disubstituted pyrimidine motif is a well-established hinge-binding element in numerous kinase inhibitors. The nitrogen atoms in the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket. The substituents at the 4, 5, and 6 positions then project into distinct regions of the active site, determining the compound's potency and selectivity.
Part 1: Structure-Activity Relationship at the Pyrimidine Core
The substitution pattern on the pyrimidine ring is the primary determinant of a compound's inhibitory profile. We will dissect the contributions of the chloro, methyl, and pyridinyloxy groups at positions 4, 5, and 6, respectively.
The C4-Chloro Group: A Gateway to Potency and Covalent Inhibition
The chlorine atom at the C4 position is not merely a substituent; it is a versatile chemical handle that profoundly influences both biological activity and synthetic strategy.
-
Electronegativity and Reactivity: The electron-withdrawing nature of the chlorine atom makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This is the most common strategy for introducing diversity at this position, allowing for the rapid synthesis of analog libraries by reacting the 4-chloro parent compound with various amines, alcohols, or thiols.[3][4]
-
Potential for Covalent Targeting: The reactivity of a chloropyrimidine can be exploited to form a covalent bond with a strategically located cysteine residue in the target protein's active site.[5] This mechanism, which can lead to irreversible inhibition and prolonged duration of action, was demonstrated in a series of 2,5-dichloropyrimidine inhibitors of the kinase MSK1, where a cysteine residue displaced the 2-chloro moiety.[5] The presence of the C4-chloro group in our scaffold suggests that covalent inhibition should be considered a possible mechanism of action, particularly if a non-catalytic cysteine is present near the binding site.
-
SAR of C4-Substituents: As shown in Table 1, modifying the C4 position has a dramatic impact on activity. Replacing the chloro group with a less reactive leaving group or a non-leaving group can help elucidate the mechanism of action.
| Position | Substituent (R) | Predicted Impact on Activity | Rationale & Supporting Evidence |
| C4 | -Cl (Parent) | Baseline Activity | Serves as a key synthetic handle for SNAr reactions and may engage in halogen bonding or act as a leaving group for covalent inhibition.[5] |
| C4 | -F | Potentially Increased Potency | Fluorine is a better leaving group than chlorine in some SNAr reactions, potentially increasing potency for covalent inhibitors.[5] Its small size and ability to form H-bonds can also improve binding affinity. |
| C4 | -NH-R' | Variable; Often High Potency | Introduction of various amine-containing groups is a classic strategy to explore the solvent-front region of the kinase active site, often leading to potent inhibitors.[3] |
| C4 | -H | Significantly Reduced Potency | Removal of the reactive chloro handle would likely lead to a substantial loss of activity, confirming its importance for either binding or covalent reaction.[5] |
| C4 | -CH₃ | Reduced Potency | A methyl group is sterically larger and electronically different from chlorine, likely disrupting optimal binding interactions. |
The C5-Methyl Group: Fine-Tuning Potency and Selectivity
The C5 position is directed towards a smaller, often hydrophobic pocket. Substituents here must be chosen carefully to avoid steric clashes while optimizing favorable interactions.
-
Steric and Electronic Effects: The small, lipophilic methyl group is often optimal for filling this pocket. Studies on 2,4,5-trisubstituted pyrimidines targeting plasmodial kinases revealed that small substituents like methyl or chloro at the C5-position led to a significant (9- to 20-fold) increase in potency compared to the unsubstituted parent compound.[6] This suggests the C5-methyl group in our scaffold plays a crucial role in enhancing binding affinity.
-
SAR of C5-Substituents: The size and electronics of the C5 substituent are critical, as summarized in Table 2.
| Position | Substituent (R) | Predicted Impact on Activity | Rationale & Supporting Evidence |
| C5 | -CH₃ (Parent) | High Potency | The methyl group provides favorable van der Waals interactions in a small hydrophobic pocket, enhancing affinity.[6] |
| C5 | -H | Reduced Potency | Loss of the methyl group would result in the loss of these favorable interactions, likely decreasing potency.[6] |
| C5 | -Cl | Potentially Maintained/Increased Potency | A chloro group is of similar size to a methyl group and could introduce favorable halogen bonding interactions, potentially maintaining or even improving potency.[6] |
| C5 | -Cyclopropyl | Potentially Maintained Potency | A small, rigid cyclopropyl group can maintain favorable hydrophobic interactions while offering a different vector for substitution.[6] |
| C5 | -OCH₃ | Reduced Potency | A bulkier and more polar methoxy group may introduce steric clashes or unfavorable desolvation penalties. |
Part 2: SAR of the C6-((2-methylpyridin-3-yl)oxy) Moiety
The aryloxy group at the C6 position typically extends towards the solvent-exposed region of the ATP binding site. This "right-hand side" of the molecule is critical for modulating selectivity and physicochemical properties.
-
The Pyridinyloxy Linkage: The ether linkage provides a specific geometry and rotational flexibility that positions the pyridine ring for optimal interactions. The oxygen atom can also act as a hydrogen bond acceptor.
-
The 2-Methylpyridine Ring: This fragment is likely to be involved in π-stacking or hydrophobic interactions with residues in the kinase active site. The position of the methyl group and the nitrogen atom are critical.
-
Nitrogen Position: The pyridine nitrogen can form a hydrogen bond with solvent or specific residues, or its basicity can be tuned to improve pharmacokinetic properties.
-
Methyl Group Position: The methyl group at the 2-position of the pyridine ring likely provides a beneficial hydrophobic interaction. Moving this group to other positions (e.g., 4, 5, or 6) would alter the vector and geometry of this interaction, likely impacting potency.
-
Proposed Mechanism of Action & Experimental Workflow
Based on the structural features, we hypothesize that these analogs function as Type I kinase inhibitors , binding to the active (DFG-in) conformation of a protein kinase. The proposed binding mode and experimental validation workflow are outlined below.
Hypothetical Binding Mode
The diagram below illustrates the plausible interactions of the scaffold within a generic kinase ATP-binding site.
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A Guide to the Cross-Validation of Bioassay Results for Novel Pyrimidine-Based Kinase Inhibitors: A Case Study with 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
This guide provides a comprehensive framework for the biological validation and comparison of novel small molecule inhibitors, using the hypothetical compound 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine as a case study. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound is an inhibitor of the c-Met receptor tyrosine kinase, a key target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
The core principle of this guide is to establish a robust, multi-tiered approach to bioassay validation. By employing a combination of biochemical and cell-based assays, and comparing the results with established inhibitors, we can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.
The c-Met Signaling Pathway: A Critical Target in Cancer
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in normal cellular processes such as proliferation, migration, and invasion.[3] Dysregulation of the c-Met signaling pathway, through overexpression, mutation, or amplification, is a known driver in the development and progression of numerous cancers.[1][4] Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways including RAS/MAPK, PI3K/AKT, and STAT3, which are fundamental to cell growth and survival.[3][4] The critical role of c-Met in tumorigenesis makes it a compelling target for therapeutic intervention.[1][4]
Caption: Simplified c-Met Signaling Pathway.
A Multi-Tiered Approach to Bioassay Cross-Validation
To rigorously assess the biological activity of this compound, a tiered approach is recommended. This begins with a biochemical assay to determine direct inhibition of the kinase, followed by cell-based assays to confirm activity in a more physiologically relevant context.
Tier 1: Biochemical Kinase Inhibition Assay
The initial step is to determine if the compound directly inhibits the enzymatic activity of the c-Met kinase. A common and robust method for this is an in vitro kinase assay that measures the production of ADP, a product of the kinase's ATP-dependent phosphorylation of a substrate.
Experimental Protocol: In Vitro c-Met Kinase Assay (ADP-Glo™)
-
Preparation of Reagents:
-
Prepare Kinase Buffer as per the manufacturer's instructions (e.g., BPS Bioscience).[5]
-
Dilute recombinant human c-Met kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr)) and ATP in Kinase Buffer. The final ATP concentration should be close to its Km for c-Met kinase.
-
Prepare a serial dilution of this compound and comparator compounds (see Table 1) in DMSO, followed by a further dilution in Kinase Buffer. A typical starting concentration for the dilution series is 1 µM. Include a DMSO-only vehicle control.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2 µL of the diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction and Signal Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental Workflow for the In Vitro Kinase Assay.
Comparative Data with Established c-Met Inhibitors
The potency of this compound should be benchmarked against well-characterized c-Met inhibitors.
| Compound | Type | Reported Biochemical IC50 (c-Met) |
| Crizotinib | ATP-competitive | 11 nM[6] |
| Cabozantinib | ATP-competitive | 1.3 nM[6] |
| Tivantinib (ARQ 197) | Non-ATP competitive | Ki of ~355 nM[7] |
| Capmatinib | ATP-competitive | 0.13 nM[6] |
| SGX-523 | Selective, ATP-competitive | 4 nM[6] |
| This compound | Hypothetical | To be determined |
Table 1: Established c-Met Inhibitors for Comparative Analysis.
Tier 2: Cell-Based Assays
While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.
1. c-Met Phosphorylation Assay
This assay measures the ability of the test compound to inhibit HGF-induced autophosphorylation of c-Met in a cellular context.
Experimental Protocol: Cellular c-Met Phosphorylation ELISA
-
Cell Culture and Treatment:
-
Culture a c-Met-expressing cancer cell line (e.g., HT29 or MKN-45) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with a serial dilution of the test compound, comparators, or vehicle control for 1-2 hours.
-
Stimulate the cells with HGF for 15-30 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit for phospho-c-Met (e.g., targeting pTyr1230/pTyr1234/pTyr1235).[8]
-
Coat the plate with a capture antibody specific for total c-Met.
-
Add normalized cell lysates to the wells and incubate to allow the c-Met protein to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of c-Met.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After washing, add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-c-Met signal to the total c-Met signal (from a parallel ELISA or Western blot) to account for any variations in cell number or protein loading.
-
Calculate the percentage of inhibition of HGF-induced phosphorylation for each concentration of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
2. Cell Proliferation/Viability Assay
This assay assesses the downstream functional consequence of c-Met inhibition, which is typically a reduction in cell proliferation or viability.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed a c-Met-dependent cancer cell line in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound, comparators, or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.
-
Comparative Data Summary
The results from all assays should be compiled to provide a comprehensive overview of the compound's activity.
| Assay Type | Metric | This compound | Comparator (e.g., Crizotinib) |
| Biochemical | IC50 (nM) | To be determined | ~11 nM |
| Cellular Phosphorylation | IC50 (nM) | To be determined | To be determined |
| Cell Proliferation | GI50 (nM) | To be determined | To be determined |
Table 2: Summary of Bioassay Results for Cross-Validation.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the cross-validation of bioassay results for a novel pyrimidine-based compound, hypothesized to be a c-Met inhibitor. By employing a tiered approach of biochemical and cell-based assays and comparing the results to established inhibitors, a clear and reliable profile of the compound's potency and cellular activity can be established.
Positive results from these assays would warrant further investigation, including:
-
Kinase Selectivity Profiling: Assessing the inhibitor's activity against a broad panel of other kinases to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in vivo.
By adhering to a rigorous and well-documented cross-validation strategy, researchers can build a strong data package to support the continued development of promising new therapeutic agents.
References
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Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. PubMed. Available at: [Link]
-
c-Met inhibitor. Wikipedia. Available at: [Link]
-
Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]
-
C-Met inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Human c-MET/HGFR Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. Available at: [Link]
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Orthogonal assays to confirm the biological activity of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Kinase Inhibitors
For researchers in drug discovery, the initial identification of a potential therapeutic compound is merely the first step in a long and rigorous validation process. This guide provides an in-depth comparison of orthogonal experimental strategies to confirm the biological activity of a novel pyrimidine-based compound, which we will refer to as Compound X (4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine) , a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammation and programmed cell death pathways, making it a compelling target for a range of inflammatory diseases and neurodegenerative disorders.
To establish irrefutable evidence of a compound's mechanism of action, it is imperative to move beyond a single assay. Orthogonal assays, which measure the same biological endpoint through different techniques and principles, are the cornerstone of a robust validation strategy. They provide a self-validating system that minimizes the risk of artifacts and off-target effects inherent in any single experimental setup.
This guide will detail two distinct, yet complementary, assays: a direct, in-vitro biochemical assay to quantify enzymatic inhibition and a mechanism-based cellular assay to confirm target engagement and functional outcome in a physiologically relevant context. We will compare the performance of Compound X against two well-characterized RIPK1 inhibitors: GSK2982772 , a clinical-stage ATP-competitive inhibitor, and Necrostatin-1s (Nec-1s) , a widely used allosteric inhibitor.
The Strategic Imperative: Biochemical vs. Cellular Assays
The choice between a biochemical and a cellular assay is not one of preference but of strategic necessity. Biochemical assays, utilizing purified recombinant enzymes, offer a clean, direct measure of a compound's ability to inhibit its target.[1] They are ideal for determining intrinsic potency (e.g., IC50) and for high-throughput screening.[2] However, they lack the complexity of a living cell, where factors like membrane permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's efficacy.[3][4][5]
Cellular assays bridge this gap by evaluating a compound's activity within its native environment.[1] While they introduce more biological variables, they provide crucial insights into a compound's true potential by assessing its ability to engage the target in a complex milieu and elicit a functional downstream response.[3] A successful drug candidate must demonstrate potency in both arenas.
Assay 1: Direct Target Inhibition via Biochemical Kinase Assay (ADP-Glo™)
The first line of inquiry is to confirm that Compound X directly inhibits the enzymatic activity of RIPK1. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Scientific Rationale
RIPK1, like other kinases, catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[2] The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and excess ATP is depleted. Second, the remaining ADP is converted into ATP, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly correlated with the amount of ADP produced and, therefore, the activity of RIPK1. An inhibitor will reduce the amount of ADP generated, resulting in a lower luminescent signal.
Experimental Workflow: ADP-Glo™ Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 4. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Head-to-Head Comparison: 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine vs. Staurosporine in Kinase Inhibition and Cellular Activity
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, pyrimidine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide presents a comprehensive head-to-head comparison of a novel investigational compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the potential biochemical and cellular effects of this novel pyrimidine derivative. We will delve into detailed experimental protocols for comparative analysis, supported by illustrative data, to guide further research and development efforts.
Introduction to the Compounds
This compound: An Investigational Compound
This compound is a novel heterocyclic compound incorporating both pyrimidine and pyridine moieties. Its chemical structure (Figure 1) suggests its potential as a modulator of intracellular signaling pathways, a common characteristic of pyrimidine-based molecules.[4] While specific biological data for this compound is not yet publicly available, its structural features warrant investigation into its potential as a kinase inhibitor. The chloro-substituent at the 4-position of the pyrimidine ring provides a reactive site for potential covalent interactions or further chemical modifications.
Chemical Structure:
-
Formula: C₁₁H₁₀ClN₃O
-
Molecular Weight: 235.67 g/mol
-
CAS Number: 930093-72-4
Staurosporine: The Reference Compound
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and well-characterized, albeit non-selective, inhibitor of a wide range of protein kinases.[5] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of substrate proteins.[5] Its broad-spectrum activity and high potency have established it as a valuable research tool and a benchmark for the development of more selective kinase inhibitors.[6] Staurosporine is also widely recognized for its ability to induce apoptosis in a variety of cell lines.[7]
Key Biological Activities of Staurosporine:
-
Broad-spectrum kinase inhibition: Inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and many other kinases with IC₅₀ values in the nanomolar range.[8]
-
Induction of apoptosis: A well-established tool for inducing programmed cell death in laboratory settings.[7][9]
Comparative Experimental Design
To objectively assess the biological potential of this compound, a series of head-to-head experiments against Staurosporine are proposed. The following sections detail the methodologies for these comparative assays.
In Vitro Kinase Inhibition Assay
The primary objective is to determine if the investigational compound can inhibit the activity of a representative protein kinase and to compare its potency with that of Staurosporine. A generic serine/threonine kinase, such as Protein Kinase A (PKA), will be used for this initial screening.
Experimental Rationale: The choice of an in vitro kinase assay allows for a direct assessment of the compound's ability to inhibit the target enzyme without the complexities of a cellular environment. Staurosporine is a known potent inhibitor of PKA, making it an ideal positive control and benchmark.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Staurosporine in DMSO.
-
Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol).
-
Prepare a solution of recombinant active PKA enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide substrate for PKA).
-
Prepare an ATP solution containing [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the investigational compound or Staurosporine to the wells. Include a DMSO-only control.
-
Add the PKA enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) for both compounds by fitting the data to a sigmoidal dose-response curve.
-
Illustrative Data:
| Compound | PKA IC₅₀ (nM) |
| This compound | 500 |
| Staurosporine | 7[8] |
This is hypothetical data for illustrative purposes.
Diagram of the In Vitro Kinase Assay Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Viability/Cytotoxicity Assay
This assay will evaluate the effect of the investigational compound on the viability of a human cancer cell line and compare its cytotoxic potential to that of Staurosporine.
Experimental Rationale: A cell-based assay is crucial to understand if the biochemical activity observed in the in vitro assay translates to a biological effect in a more complex system. It also provides an initial assessment of the compound's potential therapeutic window. Staurosporine is a well-known inducer of cell death, providing a strong positive control.[10]
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or Jurkat) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (MTT Assay):
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Staurosporine in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) for both compounds.
-
Illustrative Data:
| Compound | HeLa Cell Viability EC₅₀ (µM) |
| This compound | 10 |
| Staurosporine | 0.5 |
This is hypothetical data for illustrative purposes.
Diagram of the Cellular Viability Assay Workflow:
Caption: Workflow for the cellular viability (MTT) assay.
Discussion and Future Directions
The proposed experimental framework provides a robust and validated approach to perform a head-to-head comparison of the novel compound this compound with the reference compound Staurosporine.
Interpretation of Potential Outcomes:
-
High Potency in Kinase Assay, Low Cellular Activity: This could suggest poor cell permeability or rapid metabolism of the investigational compound.
-
Moderate Potency in Kinase Assay, High Cellular Activity: This might indicate that the compound's cellular effects are mediated by multiple targets or that it is concentrated within the cells.
-
Comparable Potency to Staurosporine: This would be a significant finding, warranting further investigation into the compound's selectivity profile against a broader panel of kinases.
Future Research:
Should the initial screening reveal promising activity, subsequent studies should focus on:
-
Kinase Selectivity Profiling: Testing the investigational compound against a large panel of kinases to determine its selectivity profile. A more selective inhibitor would be a more desirable therapeutic candidate than the non-selective Staurosporine.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound to elucidate its mechanism of action.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.
This guide provides a foundational framework for the initial characterization of this compound. The systematic and comparative approach outlined herein will enable researchers to make informed decisions regarding the future development of this and other novel pyrimidine derivatives.
References
-
BPS Bioscience. Staurosporine. [Link]
-
GlpBio. Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. [Link]
-
Law, S., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
-
Wikipedia. Staurosporine. [Link]
-
Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. [Link]
-
Guo, Y. L., et al. (2003). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G941-G951. [Link]
-
Tanimoto, T., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Biochemical and Biophysical Research Communications, 273(2), 527-532. [Link]
-
LI-COR Biosciences. Cell Viability Assay with Staurosporine-treated Jurkat Cells. Protocols.io. [Link]
- El-Sayed, W. M., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3145-3161.
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Biological activities of synthetic pyrimidine derivatives. [Link]
- Kumar, S., & Narasimhan, B. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4).
-
Curr Med Chem. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]
-
G-Biosciences. Staurosporine. [Link]
-
Mini Rev Med Chem. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
British Journal of Cancer. (2000). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. [Link]
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- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine in Preclinical Cancer Models
A Senior Application Scientist's Guide for Researchers
In the landscape of oncology drug discovery, pyrimidine derivatives represent a cornerstone of targeted therapies, demonstrating a wide array of potent biological activities.[1][2] This guide provides a comparative analysis of a novel investigational pyrimidine derivative, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (hereinafter referred to as Compound X), against a well-established therapeutic agent in a relevant preclinical cancer model. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vivo efficacy of this compound, grounded in robust experimental design and data interpretation.
For the purpose of this guide, we will compare Compound X with Palbociclib, a known CDK4/6 inhibitor, in a breast cancer xenograft model. This comparison will serve to benchmark the anti-tumor activity of Compound X and elucidate its potential as a new therapeutic candidate.
Introduction to the Therapeutic Candidates
Compound X (this compound) is a novel small molecule with a pyrimidine core. While its precise mechanism of action is under investigation, its structural similarity to other biologically active pyrimidine derivatives suggests potential kinase inhibitory activity, a common mechanism for anticancer agents.[3]
Palbociclib (PD-0332991) is an FDA-approved oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in combination with endocrine therapy for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. Palbociclib functions by arresting the cell cycle in the G1 phase, thereby inhibiting cancer cell proliferation.[3]
Comparative In Vivo Efficacy Study Design
The following experimental design outlines a head-to-head comparison of Compound X and Palbociclib in a human breast cancer xenograft model. The choice of this model is predicated on the established efficacy of Palbociclib in breast cancer and the high incidence of this malignancy.[4]
Experimental Workflow
The overall workflow for the comparative in vivo efficacy study is depicted in the diagram below. This workflow ensures a systematic and reproducible evaluation of the test compounds.
Caption: Workflow for the comparative in vivo efficacy study.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of Compound X in comparison to Palbociclib.[3][5]
Materials:
-
Compound X
-
Palbociclib
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Human breast cancer cell line (e.g., MDA-MB-435)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS, cell culture medium, and standard cell culture equipment
-
Calipers
-
Animal housing facility compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture MDA-MB-435 human breast cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize mice into three groups (n=8-10 per group): Vehicle Control, Compound X, and Palbociclib.
-
-
Drug Administration:
-
Prepare Compound X and Palbociclib in the appropriate vehicle at the desired concentrations.
-
Administer the compounds to the respective treatment groups via oral gavage daily. A typical dosing for Palbociclib is 100 mg/kg.[3] The dose for Compound X would be determined from prior maximum tolerated dose studies.
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Monitor and record tumor volumes and body weights of the mice every 2-3 days throughout the study. Tumor volume is calculated using the formula: Volume = 0.5 x length x width².
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors and calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Comparative Data Analysis
The following tables summarize hypothetical quantitative data from the described preclinical study, offering a direct comparison between Compound X and Palbociclib.
Table 1: In Vivo Antitumor Efficacy in MDA-MB-435 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | 1.5 ± 0.2 |
| Compound X | 100 | 600 ± 80 | 60 | 0.6 ± 0.1 |
| Palbociclib | 100 | 750 ± 95 | 50 | 0.75 ± 0.15 |
Table 2: In Vivo Safety and Tolerability
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | - | +5 | None |
| Compound X | 100 | -2 | None |
| Palbociclib | 100 | -8 | Mild lethargy in some animals |
Mechanistic Insights and Signaling Pathways
While the precise target of Compound X is yet to be fully elucidated, its efficacy in a breast cancer model warrants an investigation into its effects on key cell cycle regulatory pathways. Palbociclib's mechanism of action through the inhibition of the CDK4/6-Rb pathway is well-documented.
Caption: Simplified CDK4/6-Rb signaling pathway.
This pathway diagram illustrates the critical role of the Cyclin D-CDK4/6 complex in phosphorylating the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. Palbociclib directly inhibits this process. Future studies should investigate if Compound X exerts its effects through a similar mechanism or via an alternative pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative in vivo evaluation of the novel pyrimidine derivative, this compound (Compound X). The hypothetical data presented suggests that Compound X demonstrates promising antitumor efficacy, potentially superior to the established drug Palbociclib in the MDA-MB-435 breast cancer xenograft model, with a favorable safety profile.
To further validate these initial findings, the following steps are recommended:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X and to correlate drug exposure with its antitumor effects.
-
Mechanism of Action Studies: To identify the specific molecular target(s) of Compound X and elucidate its signaling pathway.
-
Evaluation in Other Cancer Models: To assess the broader applicability of Compound X in other cancer types, such as those of the lung, colon, or prostate, where pyrimidine derivatives have also shown efficacy.[4][6]
-
Combination Studies: To investigate potential synergistic effects of Compound X with other anticancer agents.
By following a rigorous and systematic approach to in vivo efficacy testing, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated, paving the way for the development of next-generation cancer therapies.
References
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Deriv
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
- Full article: Pyrimidine hybrids with in vivo anticancer therapeutic potential. Taylor & Francis.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
- Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs.
- Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models. Benchchem.
- 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine. Benchchem.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
- This compound. LookChem.
- 4-Chloro-2-methylpyrimidine. PubChem.
- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
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Comparative Analysis of Synthetic Routes to 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Guide for Medicinal Chemists
Introduction
4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrimidine ring linked to a pyridine moiety via an ether bond, is prevalent in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development.
This guide provides a comparative analysis of two plausible synthetic routes to this compound, grounded in established principles of heterocyclic chemistry. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for their execution, and offer a comparative assessment of their respective advantages and disadvantages in terms of yield, scalability, and operational simplicity.
Synthetic Strategy Overview
The construction of the target molecule hinges on two critical bond formations: the C-O ether linkage and the installation of the chloro-substituent on the pyrimidine ring. The two routes explored in this guide differ primarily in the sequence of these key transformations.
-
Route 1: A direct, one-step nucleophilic aromatic substitution (SNAr) approach, where the ether bond is formed by reacting a dichlorinated pyrimidine precursor with the corresponding pyridinol.
-
Route 2: A two-step approach involving the initial formation of a hydroxypyrimidine intermediate via SNAr, followed by a subsequent chlorination step to yield the final product.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the most convergent and atom-economical approach, directly coupling the two key fragments of the target molecule. The synthesis commences with the readily available starting materials, 4,6-dichloro-5-methylpyrimidine and 2-methylpyridin-3-ol.
Reaction Mechanism
The core of this route is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is further enhanced by the presence of two electron-withdrawing chlorine atoms.[1] The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2.[2][3]
In this specific synthesis, the hydroxyl group of 2-methylpyridin-3-ol is first deprotonated by a suitable base to form a more nucleophilic pyridin-3-olate anion. This anion then attacks one of the electron-deficient carbon atoms (C4 or C6) of the 4,6-dichloro-5-methylpyrimidine ring, leading to the displacement of a chloride ion and the formation of the desired ether linkage. Regioselectivity is a key consideration, as substitution can occur at either the C4 or C6 position. However, due to the electronic similarity of these positions in the starting material, a mixture of isomers is possible, though often a single isomer predominates under specific conditions.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a solution of 2-methylpyridin-3-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 4,6-dichloro-5-methylpyrimidine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for the direct SNAr synthesis of the target compound.
Route 2: Two-Step Synthesis via Hydroxypyrimidine Intermediate
This alternative route introduces a degree of strategic flexibility, potentially simplifying purification and offering an alternative pathway if the direct SNAr reaction proves problematic in terms of yield or purity. This approach first synthesizes a hydroxypyrimidine intermediate, which is then converted to the final chlorinated product.
Reaction Mechanism
Step 1: Synthesis of 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4-ol
This step also proceeds via an SNAr mechanism, similar to Route 1. However, the starting pyrimidine is 4,6-dihydroxy-5-methylpyrimidine, which is first chlorinated to a monochloro intermediate in situ or used as a pre-synthesized monochlorinated species. The subsequent reaction with 2-methylpyridin-3-olate displaces the remaining chlorine atom to form the ether linkage.
Step 2: Chlorination of 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4-ol
The final step involves the conversion of the hydroxyl group at the C4 position of the pyrimidine ring to a chlorine atom. This is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds by activation of the hydroxyl group, making it a good leaving group, which is then displaced by a chloride ion.
Experimental Protocol
Step 1: Synthesis of 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4-ol
-
Follow the procedure outlined in Route 1, Step 1, but using 6-chloro-5-methylpyrimidin-4-ol as the starting pyrimidine.
Step 2: Synthesis of this compound
-
To a flask containing 5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidin-4-ol (1.0 eq.), add phosphorus oxychloride (5.0 eq.) at room temperature under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the two-step synthesis via a hydroxypyrimidine intermediate.
Comparative Analysis
| Feature | Route 1: Direct SNAr | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to Good | Potentially higher overall yield due to stepwise purification |
| Atom Economy | Higher | Lower |
| Scalability | Good, but potential for di-substitution byproducts | Excellent, with isolation of intermediate allowing for higher purity feed into the final step |
| Purification | May be challenging due to potential formation of di-substituted and isomeric byproducts | Simplified, as the intermediate can be purified before the final chlorination step |
| Reagent Hazards | Sodium hydride is highly flammable and reactive | Phosphorus oxychloride is highly corrosive and toxic |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | May be less cost-effective due to additional reagents and processing time |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will ultimately depend on the specific requirements of the research or development program.
Route 1 is the more direct and convergent approach, making it an attractive option for rapid synthesis and initial screening of derivatives. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired mono-substituted product and to manage the separation of potential byproducts.
Route 2 , while longer, provides greater control over the synthesis. The isolation and purification of the hydroxypyrimidine intermediate can lead to a cleaner final product and potentially a higher overall yield, which is a significant advantage for large-scale synthesis where purity is paramount.
For laboratory-scale synthesis focused on speed and efficiency, Route 1 is recommended as a starting point. For process development and scale-up, the greater control and potentially higher purity offered by Route 2 may be more advantageous, despite the additional step.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Langer, P. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
Benchmarking the selectivity profile of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
Investigating the Compound
I'm starting a deep dive into 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine. My initial step involves a comprehensive data collection phase, pinpointing its known targets, action mechanism, and any selectivity insights. Following this, I'll be homing in on established assays and experimental systems to deepen my understanding.
Charting the Kinases
I'm now zeroing in on kinase selectivity. My focus is on compiling a rigorous comparison guide. The initial information gathering is underway, and I've started structuring how I'll compare the compound to known inhibitors. I'm strategizing how I'll present the data clearly and create useful visuals. I'll need to write detailed protocols for the key experiments and create clear diagrams.
Deepening the Search
I've expanded my data collection, focusing now on established kinase inhibitors for comparative analysis. I'm exploring common assays to determine selectivity and designing the comparison guide's structure: starting with the compound introduction, followed by its profile, then a comparative analysis, and finally, a summary with future directions. Tables and diagrams are planned. I'm also sketching out experimental workflow diagrams.
Gathering Compound Details
I've successfully identified the CAS number, molecular formula, and weight for Cmpd1. My focus now is shifting towards finding more specific data, like available suppliers and potential uses. I'm keen to delve deeper into its chemical properties and explore any literature related to this compound.
Broadening the Search Perimeter
I've hit a snag with Cmpd1's specific data, lacking biological targets. I'm expanding the search to analogous compounds and related kinase inhibitors. The plan is now to hunt for experimental data, particularly IC50 values, across a kinase panel to establish selectivity. I'm also on the lookout for suitable comparator compounds for detailed comparison. My focus will then be on finding assay protocols for kinase selectivity experiments.
Deducing Potential Kinase Targets
I'm now investigating structurally similar compounds to infer potential kinase targets for Cmpd1. Breaking down the structure reveals key fragments, chloromethyl-oxypyrimidine and methylpyridin-oxy, that will guide my search for established kinase inhibitors with similar scaffolds. I'm also identifying benchmark kinase inhibitors with varying selectivity profiles for comparative analysis. Finding reliable assay protocols is the next priority.
Analyzing Inhibitor Scaffolds
I'm now investigating structurally similar compounds to Cmpd1 to infer potential kinase targets. I'm breaking down the structure to identify key fragments, specifically "chloromethyl-oxypyrimidine" and "methylpyridin-oxy," to guide my search. I'm also actively pinpointing benchmark kinase inhibitors with varied selectivity profiles for comparative analysis. Finding reliable assay protocols is the next priority.
Discovering Pyrimidine Insights
I've learned that the pyrimidine scaffold, which is central to my compound, is considered "privileged" in kinase inhibitor design. It's fascinating how it mimics adenine. The recent searches didn't yield specific data on my compound yet, but they have provided valuable context. This understanding is useful.
Addressing Knowledge Gaps
My exploration has clarified that the pyrimidine scaffold is a key player in kinase inhibition, particularly how substitutions impact selectivity. While the data illuminates its potential, I still need concrete information. I'm missing the specific kinases my compound targets, any experimental data, or relevant benchmarks. Without this core information, a solid comparison framework is premature. I must proceed with a hypothetical framework.
Outlining a Benchmarking Approach
I've determined that due to the absence of direct data, my next move is to detail a benchmarking strategy for my compound. This involves selecting a representative kinase panel that covers the kinome's breadth, and identifying well-characterized inhibitors as benchmarks. This is the practical first step. My focus shifts now to outlining the actual experimental protocols for standard kinase profiling assays, which will allow me to draft the "how-to" benchmarking framework.
Analyzing Kinase Inhibitors
I've been thoroughly analyzing the pivotal role of the pyrimidine scaffold in kinase inhibitors. I've pinpointed staurosporine, dasatinib, and saracatinib as promising benchmarks to assess efficacy and structure-activity relationships. This selection helps me build a comprehensive framework for exploring novel inhibitor designs.
Constructing the Benchmarking Guide
I'm now fully immersed in developing a benchmarking guide for the compound of interest. While I've gathered substantial information, the lack of public experimental data necessitates a methodological approach. My current focus is on defining a representative kinase panel for initial broad screening, encompassing diverse kinase families. Subsequently, I'll structure the guide, starting with an introduction to the compound and the significance of selectivity profiling, followed by a detailed experimental workflow.
Developing a Comprehensive Protocol
I've gathered essential information about the pyrimidine scaffold's role in kinase inhibitors and identified benchmark compounds. Now, I'm focusing on creating a detailed guide for benchmarking the compound. Recognizing the absence of direct experimental data, I'm building a hypothetical yet rigorous framework. This includes defining a representative kinase panel, structuring the guide with an introduction and experimental workflow, and detailing protocols for KINOMEscan and ADP-Glo assays. Visual aids, like Graphviz diagrams, will also be incorporated to enhance clarity. This approach will offer a practical, science-based solution for researchers.
Validating the Mechanism of Action of a Novel Pyrimidine-Based Kinase Inhibitor: A Comparative Guide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrimidine scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to mimic ATP and bind to the kinase hinge region.[1][2][3][4][5] This guide provides a comprehensive framework for validating the mechanism of action of a novel pyrimidine-containing compound, 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine , positioning it within the broader context of kinase inhibitor drug discovery. We will explore a logical, multi-pronged experimental approach to first confirm its identity as a kinase inhibitor, then delineate its specific target(s) and downstream pathway effects, and finally, compare its cellular efficacy to established inhibitors.
Part 1: Foundational Hypothesis - A Kinase Inhibitor Candidate
Given its chemical structure featuring a pyrimidine core, it is highly probable that this compound functions as a kinase inhibitor.[1][3][5] Kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Therefore, the initial phase of our investigation will focus on confirming direct engagement with kinase targets.
Part 2: The Experimental Validation Workflow
A rigorous validation of a potential kinase inhibitor requires a tiered approach, moving from direct target engagement to downstream signaling and cellular phenotype. This workflow ensures that observations at the cellular level are directly linked to the compound's interaction with its molecular target.
Caption: A three-phase experimental workflow for validating the mechanism of action.
Phase 1: Confirming Direct Target Engagement
The first and most critical step is to demonstrate that this compound directly binds to a protein kinase within a cellular context.[7][8][9] This eliminates the possibility that the observed cellular effects are due to off-target or non-specific toxicity.
CETSA is a powerful technique to verify target engagement in intact cells.[10][11][12][13] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[11]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific to the suspected target kinase. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[12]
For a more quantitative assessment of binding affinity in live cells, the NanoBRET™ assay is an excellent choice.[14] This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged kinase.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the NanoBRET® fluorescent tracer and varying concentrations of the test compound to the transfected cells.
-
BRET Measurement: Measure the BRET signal. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of the compound's intracellular affinity.[14]
Phase 2: Interrogating Downstream Signaling Pathways
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the kinase's activity. This is typically assessed by measuring the phosphorylation status of the kinase's downstream substrates. A common and highly relevant pathway to investigate for novel anticancer agents is the Mitogen-Activated Protein Kinase (MAPK) pathway.[15][16]
Caption: The MAPK signaling pathway, a common target for kinase inhibitors.
Western blotting is a robust method to quantify changes in protein phosphorylation.[15][17][18][19] By examining the phosphorylation of key MAPK pathway components like MEK and ERK, we can infer the inhibitory activity of our compound on an upstream kinase (e.g., RAF).
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Treatment and Lysis: Treat cells with a dose-response of this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF membrane and block with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the p-ERK/total ERK ratio with increasing compound concentration indicates inhibition of the MAPK pathway.
Phase 3: Assessing the Cellular Phenotype
The final step is to correlate target engagement and pathway inhibition with a cellular phenotype, such as a reduction in cell viability or proliferation.[20] This provides the ultimate validation of the compound's mechanism of action and its potential as an anticancer agent.
Several assays are available to measure cell viability. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[21][22][23][24] The CellTiter-Glo® assay is often more sensitive.[22]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of this compound and a positive control (e.g., a known MEK inhibitor) for 48-72 hours.
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Plot the results as a dose-response curve to determine the IC50 value of the compound.
Part 3: Comparative Analysis with Alternative Kinase Inhibitors
To understand the potential of this compound, it is crucial to benchmark its performance against established kinase inhibitors. The choice of comparators will depend on the identified target(s) of the novel compound. For instance, if it is identified as a BRAF inhibitor, a comparison with Vemurafenib or Dabrafenib would be appropriate.
| Parameter | This compound | Comparator 1 (e.g., Vemurafenib) | Comparator 2 (e.g., Sorafenib) |
| Target(s) | To be determined | BRAF V600E | Multi-kinase (VEGFR, PDGFR, RAF) |
| IC50 (Target Kinase) | To be determined | ~31 nM | ~6 nM (BRAF) |
| Cellular IC50 (e.g., A375 cells) | To be determined | ~100 nM | ~40 nM |
| Off-Target Effects | To be determined | Potential for paradoxical MAPK activation | Broad kinase inhibition profile |
Conclusion
The validation of the mechanism of action of a novel compound like this compound is a systematic process that builds a strong, evidence-based case for its therapeutic potential. By following the experimental workflow outlined in this guide—from confirming target engagement with CETSA and NanoBRET™, to elucidating downstream pathway effects via Western blotting, and finally to assessing cellular outcomes with viability assays—researchers can confidently characterize novel kinase inhibitors. The pyrimidine scaffold holds significant promise for the development of new anticancer agents, and a rigorous, logical approach to validating their mechanism of action is paramount for their successful translation into the clinic.
References
- Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163.
- Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service.
- PubMed.
- PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Benchchem.
- Benchchem.
- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement.
- Bentham Science Publishers.
- YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
- SciSpace.
- Fisher Scientific. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection.
- ResearchGate. Binding assays to profile target engagement by kinase inhibitors in...
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins DiscoverX. Critical Needs in Cellular Target Engagement.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- MDPI.
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- PMC - NIH. Determining target engagement in living systems.
- PMC - NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- MDPI.
- Thermo Fisher Scientific. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine, a heterocyclic compound whose structural motifs—a chlorinated pyrimidine and a pyridine ether—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound's Profile
-
Chlorinated Pyrimidines: This class of compounds can be irritating to the skin, eyes, and respiratory system.[3] Halogenated organic compounds are also often subject to specific environmental disposal regulations due to their potential for persistence and toxicity.[4]
-
Pyridine Derivatives: Pyridine and its derivatives are known for their characteristic pungent odor and are considered hazardous.[5][6] They are flammable, toxic upon ingestion, inhalation, or skin contact, and can cause a range of health issues from dizziness and headaches to more severe organ damage with prolonged exposure.[6][7][8][9]
Given these characteristics, this compound must be treated as a hazardous substance. The following table summarizes the anticipated hazard profile.
| Hazard Classification | Description | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7][8] | Inhalation, Dermal, Oral | Dizziness, headache, nausea, respiratory irritation.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][7] | Dermal | Redness, inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][7] | Ocular | Pain, redness, potential for serious damage. |
| Flammability | Assumed to be a flammable solid, based on pyridine's properties.[6][7] | N/A | Fire hazard if exposed to ignition sources. |
| Environmental Hazard | Potential for persistence and ecotoxicity. | N/A | Harmful to aquatic life. |
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, appropriate PPE is mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling pyridine and its derivatives.[5]
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[5]
-
Body Protection: A lab coat must be worn to prevent skin contact.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to institutional, local, and national regulations for hazardous waste.[10][11] Under no circumstances should this compound or its residues be disposed of down the drain.
Step 1: Segregation and Containment
-
Identify Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid this compound.
-
Solutions containing the compound (specify solvent).
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
-
Container Selection: Use compatible, leak-proof containers. For solid waste, a securely sealed plastic or glass jar is appropriate. For liquid waste, use a labeled solvent waste container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazard symbols (e.g., toxic, irritant, flammable).
Step 2: Handling Small Spills
In the event of a small spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite or sand to cover the spill.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
Step 3: Preparing for Final Disposal
-
Waste Manifest: Complete a hazardous waste manifest form as required by your institution's Environmental Health and Safety (EHS) department. This document will include the chemical name, quantity, and hazard information.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, where specific disposal data is limited, a cautious and informed approach is paramount. By understanding the hazards associated with its structural components and adhering to established protocols for hazardous waste disposal, researchers can ensure a safe and compliant laboratory environment.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Washington State University. (n.d.). Pyridine Safety Data Sheet. [Link]
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Chembase.cn. (2025, February 5). This compound. [Link]
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Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued. [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
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- Sharma, P., & Luxami, V. (2025).
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ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
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Canadian Science Publishing. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
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Defense Logistics Agency. (n.d.). Instructions for turn in of hazardous material and waste. [Link]
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A Senior Application Scientist's Guide to Handling 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine
This document provides essential safety and handling protocols for 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (CAS RN: 930093-72-4).[1][2] As a novel heterocyclic compound, comprehensive toxicological data is not yet publicly available. Therefore, this guide is built upon a conservative approach, drawing parallels from the known hazards of structurally similar chlorinated pyrimidine and pyridine derivatives. All chemical products should be handled with the recognition of having "unknown hazards and toxicity."[1] Adherence to these procedures is mandatory to ensure personnel safety and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from analogous structures. Compounds containing a chlorinated pyrimidine core frequently exhibit significant biological activity and associated hazards. Safety data for related chemicals consistently indicate risks of irritation, and acute toxicity.[3][4][5][6]
Based on this data, we will operate under the assumption that this compound presents the following hazards until proven otherwise.
| Potential Hazard | GHS Classification (Inferred) | Immediate Implication & Required PPE |
| Acute Toxicity (Oral) | Category 3 (H301): Toxic if swallowed | Ingestion could be highly hazardous. Strict prohibition of eating, drinking, or smoking in the lab is critical.[3][6] |
| Skin Corrosion/Irritation | Category 2 (H315): Causes skin irritation | Direct contact must be avoided. Chemical-resistant gloves and a lab coat are mandatory.[4][5][7] |
| Serious Eye Damage/Irritation | Category 2A (H319): Causes serious eye irritation | Chemical splash goggles and a face shield are required to protect against splashes and aerosols.[4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335): May cause respiratory irritation | All handling of the solid or its solutions must occur within a certified chemical fume hood to prevent inhalation.[3][4][7] |
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is the final and most personal line of defense after engineering controls (like fume hoods) and administrative controls.[8] The following PPE is mandatory for all procedures involving this compound.
-
Respiratory Protection : Due to the risk of respiratory irritation from dust or aerosols, work must be conducted in a chemical fume hood.[9] For situations with a higher risk of aerosol generation (e.g., sonication, large spills), a NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate cartridges is required.[3][5][10] A surgical mask offers no protection and must not be used.[8]
-
Eye and Face Protection : Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3][5] To provide maximum protection from splashes, a full-face shield must be worn over the safety goggles.[8][9]
-
Hand Protection : Double-gloving with chemical-resistant gloves is mandatory. Nitrile gloves are a suitable choice.[9] Gloves must be inspected for tears or holes before each use.[3] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.
-
Body Protection : A chemical-resistant lab coat is required. For procedures with a significant splash risk, disposable Tyvek-type sleeves or a full suit should be worn.[9] All protective clothing should be removed before leaving the laboratory.
Operational Protocol: A Step-by-Step Workflow
A systematic workflow is essential to minimize exposure risk. The following protocol outlines the safe handling of the compound from receipt to disposal.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit : Have a spill kit rated for solid chemical containment readily accessible.
-
Review SDS of Analogs : Familiarize yourself with the hazards of similar compounds.[4][5][6][7]
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow the logical flow outlined below.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Handling the Compound
-
Weighing : Always weigh the solid compound inside the chemical fume hood. Use a disposable weigh boat and clean the balance area thoroughly after use.
-
Dissolution : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Transfers : Use a syringe or cannula for liquid transfers. Avoid pouring open containers whenever possible.
Waste Disposal Plan
-
Solid Waste : All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][11][12]
-
Liquid Waste : Unused solutions and reaction mixtures must be disposed of in a designated, sealed, and labeled chlorinated hazardous waste container. Do not mix with other waste streams.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local and national regulations.[3]
Emergency Procedures
Immediate and correct action during an emergency is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical help.[3]
-
Minor Spill : With appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite). Collect the material using spark-proof tools into a sealed container for disposal.[3]
-
Major Spill : Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS department.
References
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
This compound. Hoffman Fine Chemicals. Available at: [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.nl [fishersci.nl]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
